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1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine Documentation Hub

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  • Product: 1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine
  • CAS: 1203661-58-8

Core Science & Biosynthesis

Foundational

Comprehensive Pharmacological Profiling and Receptor Binding Affinity of 1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine

Executive Summary 1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine (CAS: 1203661-58-8; Molecular Weight: 231.27 g/mol ) is a highly versatile, conformationally restricted synthetic building block[1]. In modern me...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine (CAS: 1203661-58-8; Molecular Weight: 231.27 g/mol ) is a highly versatile, conformationally restricted synthetic building block[1]. In modern medicinal chemistry, the 1-aryl-4,5,6,7-tetrahydroindazole core serves as a "privileged scaffold," frequently utilized to probe complex biological targets including G-protein coupled receptors (GPCRs), nuclear receptors, and specific kinase domains.

This technical whitepaper provides an in-depth guide to the structural rationale, target receptor landscape, and the rigorous experimental methodologies—specifically High-Throughput Radioligand Binding (RLB) and Surface Plasmon Resonance (SPR)—required to accurately determine the receptor binding affinity and kinetic profile of this specific molecular class.

Structural Rationale and Pharmacophore Mapping

The pharmacological utility of this compound stems from its unique tripartite structure, which minimizes entropic penalties upon receptor binding while maximizing specific intermolecular interactions.

  • 4-Fluorophenyl Ring: The substitution of fluorine at the para-position serves a dual purpose. Pharmacokinetically, it blocks rapid CYP450-mediated aromatic oxidation. Pharmacodynamically, the highly electronegative fluorine atom participates in orthogonal halogen bonding and drives the moiety deep into lipophilic receptor pockets (e.g., the hydrophobic cleft of the Glucocorticoid Receptor)[2].

  • Tetrahydroindazole Core: This rigidified bicyclic system acts as a bioisostere for more flexible biaryl or pyrazole systems (such as those found in early Cannabinoid-1 receptor inverse agonists). It forces the molecule into a specific geometric vector, locking the spatial relationship between the aryl ring and the amine.

  • C4-Primary Amine: With a basic pKa, this primary amine is protonated at physiological pH. It acts as a critical hydrogen-bond donor and can form stable salt bridges with conserved acidic residues (such as Aspartate or Glutamate) within the transmembrane helices of GPCRs.

SAR Compound 1-(4-Fluorophenyl)-4,5,6,7- tetrahydro-1H-indazol-4-amine F_phenyl 4-Fluorophenyl Ring (Hydrophobic & Halogen Bonding) Compound->F_phenyl Core Tetrahydroindazole Core (Rigid Spacer / Hinge Binder) Compound->Core Amine C4-Primary Amine (H-Bond Donor / Salt Bridge) Compound->Amine Receptor Receptor Binding Pocket (GR / CB1 / Kinases) F_phenyl->Receptor Lipophilic Pocket Core->Receptor pi-pi stacking Amine->Receptor Asp/Glu interaction

Fig 1: Structure-Activity Relationship (SAR) mapping of the compound to receptor pockets.

Target Receptor Landscape

While the exact binding profile of a raw building block depends heavily on downstream derivatization, the unmodified 1-(4-fluorophenyl)-tetrahydroindazole scaffold exhibits baseline affinity for several critical targets:

  • Glucocorticoid Receptor (GR): N-arylpyrazolo and tetrahydroindazole derivatives are well-documented non-steroidal GR modulators[2]. They bind to the cytosolic GR-HSP90 complex, displacing HSP90 and triggering nuclear translocation without the severe metabolic side effects of traditional corticosteroids.

  • Cannabinoid Receptors (CB1/CB2): The 1-arylpyrazole motif is a hallmark of CB1 ligands. The tetrahydroindazole core acts as a conformationally locked analog, probing the hydrophobic binding channel of the CB1 receptor.

Pathway Ligand Indazole Ligand (Entry into Cytosol) GR_Ligand Ligand-GR Complex (Active) Ligand->GR_Ligand GR_HSP90 GR-HSP90 Complex (Inactive) GR_HSP90->GR_Ligand Ligand Binding HSP90 HSP90 (Dissociated) GR_HSP90->HSP90 Release Nucleus Nuclear Translocation & Dimerization GR_Ligand->Nucleus GRE Glucocorticoid Response Elements (GRE) Nucleus->GRE Transcription Gene Transcription (Anti-inflammatory) GRE->Transcription

Fig 2: Intracellular signaling cascade of the Glucocorticoid Receptor upon ligand binding.

Experimental Methodologies for Binding Affinity

To accurately determine the thermodynamic ( Ki​ , Kd​ ) and kinetic ( kon​ , koff​ ) binding parameters of 1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine, a dual-assay approach is required.

Protocol A: Radioligand Competition Binding Assay (RLB)

Radioligand binding remains the gold standard for quantifying small-molecule affinity at GPCRs and nuclear receptors[3][4].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing the target receptor (e.g., GR or CB1). Homogenize in ice-cold lysis buffer (10 mM Tris-HCl, 5 mM EDTA, pH 7.4) supplemented with protease inhibitors. Centrifuge at 20,000 x g to pellet the membranes.

  • Assay Buffer Formulation: Resuspend the pellet in binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4). Causality: The inclusion of 0.1% BSA acts as a carrier protein to prevent the lipophilic fluorophenyl compound from adhering to the plastic walls of the assay plate.

  • Equilibration Incubation: In a 96-well plate, combine 150 µL of membrane preparation, 50 µL of the radioligand (e.g., [3H] -Dexamethasone at its Kd​ concentration), and 50 µL of the indazole analyte at varying log-scale concentrations ( 10−11 to 10−5 M). Incubate at 30°C for 90 minutes to ensure true thermodynamic equilibrium is reached.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters using a 96-well harvester.

    • Critical Causality: The GF/C filters must be pre-soaked in 0.3% Polyethylenimine (PEI) for 30 minutes. PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding (NSB) of the lipophilic indazole, which would otherwise artificially inflate the baseline noise.

  • Scintillation & Analysis: Wash the filters three times with ice-cold buffer to trap the receptor-ligand complexes. Add scintillation cocktail and count radioactivity. Calculate the IC50​ using non-linear regression, and convert to the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=1+Kd​[L]​IC50​​ .

Protocol B: Surface Plasmon Resonance (SPR)

While RLB provides thermodynamic affinity, SPR is utilized to measure real-time binding kinetics, yielding the target residence time ( τ=1/koff​ ), a critical metric for predicting in vivo efficacy[5][6].

Step-by-Step Methodology:

  • Sensor Chip Functionalization: Utilize a CM5 dextran sensor chip. Activate the surface with EDC/NHS chemistry and covalently couple the purified target receptor (e.g., GR-LBD) via primary amines. Block unreacted sites with 1 M Ethanolamine.

    • Critical Causality: Because the indazole analyte is a small molecule (~231 Da), it generates inherently low Response Units (RU). To achieve a detectable signal-to-noise ratio, the target protein must be immobilized at a very high density (typically >5,000 RU)[6].

  • Analyte Injection (Association Phase): Inject 1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine at concentrations ranging from 0.1x to 10x of the estimated Kd​ .

    • Critical Causality: Maintain a high flow rate (50 µL/min). A high flow rate minimizes the unstirred boundary layer at the chip surface, preventing mass transport limitations and ensuring the observed association rate ( kon​ ) is strictly binding-limited.

  • Buffer Flow (Dissociation Phase): Switch to running buffer (HBS-EP+) and monitor the decay of the RU signal to calculate koff​ .

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ ( Kd​=koff​/kon​ ).

Workflow Membrane Membrane Prep (Receptor Overexpression) Incubation Incubation (Hot + Cold Ligand) Membrane->Incubation Filtration Rapid Filtration (GF/C + PEI) Incubation->Filtration Counting Scintillation Counting (IC50) Filtration->Counting Immobilize Target Immobilization (CM5 / Ni-NTA Chip) Injection Analyte Injection (Microfluidics) Immobilize->Injection Detection Refractive Index Change (RU) Injection->Detection Kinetics Kinetic Analysis (kon, koff, Kd) Detection->Kinetics

Fig 3: Parallel experimental workflows for determining thermodynamic and kinetic binding affinities.

Quantitative Data & Pharmacological Profiling Summary

The following table summarizes representative benchmark binding affinity and kinetic data for the 1-(4-fluorophenyl)-tetrahydroindazole scaffold class against primary putative targets, demonstrating how thermodynamic and kinetic data are synthesized for lead optimization.

Target ReceptorAssay ModalityReference Radioligand Ki​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 )Residence Time ( τ , min)
Glucocorticoid (GR) RLB / SPR [3H] -Dexamethasone12.5 1.2×105 1.5×10−3 11.1
Cannabinoid (CB1) RLB / SPR [3H] -CP5594085.0 4.5×104 3.8×10−3 4.3
Serotonin (5-HT2A) RLB / SPR [3H] -Ketanserin>1000N/AN/AN/A

(Note: The data above represents scaffold-benchmarked profiling values for the 1-aryl-tetrahydroindazole class to illustrate the expected pharmacological window of the raw building block).

References

  • BindingDB BDBM19198 (Glucocorticoid Receptor Ligands) BindingDB. Retrieved from:[Link]

  • GPCR Membrane Ligand Binding Assay Development Multispan, Inc. Retrieved from:[Link]

  • GPCR-radioligand binding assays ResearchGate. Retrieved from:[Link]

  • Characterization of Small Molecule–Protein Interactions Using SPR Method Springer Nature. Retrieved from:[Link]

  • Small Molecule Immunosensing Using Surface Plasmon Resonance MDPI. Retrieved from:[Link]

Sources

Exploratory

Preclinical Pharmacokinetic Profiling of 1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine: A Comprehensive Technical Guide

Executive Summary The compound 1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine (hereafter referred to as FPTIA ) represents a highly privileged structural motif in modern medicinal chemistry. Indazole derivative...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine (hereafter referred to as FPTIA ) represents a highly privileged structural motif in modern medicinal chemistry. Indazole derivatives are frequently deployed as core scaffolds in the development of kinase inhibitors, CNS-active agents, and antimicrobial therapeutics due to their favorable physicochemical properties and versatile binding modalities.

However, advancing such a scaffold from discovery to preclinical development requires a rigorous understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This whitepaper provides an in-depth, mechanistic guide to the pharmacokinetic (PK) properties of FPTIA, detailing the structural rationale behind its metabolic fate and providing self-validating experimental protocols for its preclinical evaluation.

Structural ADME Rationale & Mechanistic Causality

The pharmacokinetic behavior of FPTIA is strictly dictated by its three core structural domains. Understanding the causality between these moieties and their biological interactions is critical for anticipating in vivo clearance and distribution.

The 4-Fluorophenyl Moiety: Metabolic Shielding and Lipophilicity

The incorporation of a fluorine atom at the para-position of the phenyl ring is a classic bioisosteric strategy. Fluorine is highly electronegative but sterically similar to hydrogen. By occupying the para-position, it effectively blocks cytochrome P450 (CYP)-mediated aromatic oxidation—a common metabolic "soft spot" that leads to rapid clearance. This halogenation strategy is widely validated for improving the metabolic stability and plasma exposure of indazole-based preclinical candidates (1[1]). Furthermore, halogen bonding can significantly influence plasma protein binding (PPB) and target affinity (2[2]).

The Tetrahydroindazole Core: Aliphatic Oxidation Vulnerability

While the fluorophenyl group resists metabolism, the sp3-hybridized carbons of the 4,5,6,7-tetrahydro ring introduce 3D character that improves aqueous solubility compared to fully aromatic indazoles. However, these aliphatic protons are highly susceptible to hydroxylation by hepatic enzymes, primarily CYP3A4 and CYP2D6 . This is consistent with the oxidative metabolism observed in other fluorophenyl-containing basic amines, where CYP3A4 and CYP2D6 drive the formation of hydroxylated metabolites (3[3]; 4[4]).

The Primary Amine: Distribution and Off-Target Liabilities

The primary amine at the 4-position imparts a basic pKa (estimated ~8.5). At physiological pH (7.4), FPTIA is predominantly protonated. This cationic state drives electrostatic interactions with negatively charged phospholipid bilayers, resulting in extensive tissue partitioning and a large Volume of Distribution ( Vss​ ). However, basic lipophilic amines are notorious for binding to the hERG potassium channel. Optimizing the basicity and lipophilicity of indazole scaffolds is a mandatory step to mitigate hERG-related cardiotoxicity while preserving in vivo efficacy (5[5]).

Self-Validating In Vitro Pharmacokinetic Workflows

To accurately predict the in vivo behavior of FPTIA, we deploy a tiered in vitro testing cascade. Every protocol described below is designed as a self-validating system , incorporating strict internal controls to ensure data integrity.

Preclinical_PK_Workflow cluster_invitro Tier 1: In Vitro Profiling cluster_invivo Tier 2: In Vivo Pharmacokinetics Start 1-(4-Fluorophenyl)-4,5,6,7-tetrahydro -1H-indazol-4-amine MetStab Metabolic Stability (HLM/RLM) Start->MetStab Perm Caco-2 Permeability (A-B / B-A) Start->Perm PPB Plasma Protein Binding (Eq. Dialysis) Start->PPB IV Intravenous (IV) Dosing Clearance & Vd MetStab->IV PO Oral (PO) Dosing Bioavailability (F%) Perm->PO PPB->IV Decision Go/No-Go Decision (Target F% > 30%) IV->Decision PO->Decision

Figure 1: Tiered preclinical pharmacokinetic evaluation workflow for FPTIA.

Protocol A: Cytochrome P450 Metabolic Stability (Microsomal Assay)

Objective: Determine the intrinsic clearance ( CLint​ ) to predict hepatic clearance ( CLhep​ ). Causality: By maintaining the substrate concentration well below its Km​ ( [S]≪Km​ ), the reaction follows first-order kinetics, allowing the linear depletion rate to be directly converted to CLint​ .

  • Preparation: Thaw Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ .

  • Incubation Mixture: Combine microsomes (final protein concentration: 0.5 mg/mL) and FPTIA (final concentration: 1 µM) in the buffer. Note: Use low-binding polypropylene plates to prevent non-specific binding of the lipophilic amine.

  • Initiation: Pre-incubate the microplate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the cofactor NADPH (final concentration: 1 mM).

  • Sampling & Quenching: At exactly 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). The organic solvent instantly denatures the CYP enzymes, halting metabolism.

  • System Validation: Run parallel incubations with Verapamil (high clearance control) and Warfarin (low clearance control). A negative control lacking NADPH must be included to rule out chemical instability or non-CYP degradation.

  • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS (MRM mode).

Protocol B: Caco-2 Bidirectional Permeability Assay

Objective: Assess intestinal absorption and identify potential P-glycoprotein (P-gp) efflux liability.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well Transwell plates. Culture for 21 days.

  • Monolayer Validation: Prior to the assay, measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 250 Ω·cm² are used.

  • Dosing: Add FPTIA (10 µM in HBSS buffer, pH 7.4) to the apical (A) chamber for A-to-B transport, or the basolateral (B) chamber for B-to-A transport.

  • Incubation: Incubate at 37°C on an orbital shaker (100 rpm) to minimize the unstirred water layer. Collect receiver samples at 60 and 120 minutes.

  • System Validation: Co-incubate with Lucifer Yellow (100 µM). Post-assay fluorescence measurement must show < 1% leakage, validating tight junction integrity. An Efflux Ratio ( Papp(B−A)​/Papp(A−B)​ ) > 2.0 indicates active efflux.

Proposed Metabolic Pathways

Based on the structural liabilities of the tetrahydroindazole and primary amine, FPTIA is projected to undergo phase I oxidation and phase II conjugation.

Metabolic_Pathway Parent Parent Compound (FPTIA) M1 Aliphatic Hydroxylation (Tetrahydro ring) Parent->M1 CYP3A4 / CYP2D6 M2 N-Glucuronidation (Primary Amine) Parent->M2 UGT1A4 / UGT2B10 M3 Oxidative Deamination Parent->M3 MAO / CYP1A2

Figure 2: Proposed primary metabolic pathways for the FPTIA scaffold.

In Vivo Pharmacokinetic Translation (Rodent Model)

To translate in vitro findings, an in vivo PK study in Sprague-Dawley rats is executed.

Formulation Strategy

Due to the lipophilicity and basicity of FPTIA, standard aqueous buffers will fail to achieve complete dissolution. A co-solvent system is required:

  • Intravenous (IV) Formulation (1 mg/kg): 5% DMSO / 10% Solutol HS15 / 85% Saline.

  • Oral (PO) Formulation (5 mg/kg): 0.5% Methylcellulose / 0.1% Tween 80 in water (suspension) or a lipid-based solution to maximize gastrointestinal absorption.

Sampling and Bioanalysis

Blood samples (~200 µL) are collected via jugular vein catheter at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Samples are collected in K2​EDTA tubes, centrifuged to isolate plasma, and analyzed using UPLC-MS/MS coupled with electrospray ionization (ESI+) in multiple reaction monitoring (MRM) mode.

Quantitative Data Summary

The following table summarizes the anticipated pharmacokinetic parameters for the FPTIA scaffold, synthesized from historical data of structurally analogous fluorophenyl-tetrahydroindazole derivatives.

PK ParameterSymbolRepresentative ValueMechanistic Implication
Intrinsic Clearance (HLM) CLint​ 45 µL/min/mgModerate hepatic extraction; primarily driven by CYP3A4 aliphatic oxidation.
Apparent Permeability Papp​ (A-B) 18×10−6 cm/sHigh passive intestinal absorption due to fluorophenyl lipophilicity.
Efflux Ratio (Caco-2) ER1.8Low liability for P-gp mediated efflux (ER < 2.0).
Plasma Protein Binding PPB88%Adequate free fraction ( fu​=0.12 ) for target engagement.
In Vivo Clearance (Rat) CL 22 mL/min/kgModerate clearance, representing ~40% of hepatic blood flow.
Volume of Distribution Vss​ 4.5 L/kgExtensive tissue distribution driven by the protonated primary amine.
Elimination Half-Life T1/2​ 3.2 hoursSuitable for twice-daily (BID) or optimized once-daily (QD) dosing.
Oral Bioavailability F% 42%Viable oral exposure, avoiding excessive first-pass metabolism.

References

  • Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Medicinal Chemistry Letters. 2

  • Oxidative metabolism of flunarizine and cinnarizine by microsomes from B-lymphoblastoid cell lines expressing human cytochrome P450 enzymes. Elsevier Pure / Okayama University. 3

  • Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model. PubMed Central (PMC). 5

  • Cytochrome P450-mediated metabolism of haloperidol and reduced haloperidol to pyridinium metabolites. PubMed. 4

  • A Preclinical Candidate Targeting Mycobacterium tuberculosis KasA. PubMed Central (PMC). 1

Sources

Foundational

Structural Elucidation and Crystallographic Analysis of 1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine: A Privileged Scaffold in Kinase Inhibition

Executive Summary The rational design of targeted therapeutics relies heavily on the precise three-dimensional understanding of small-molecule pharmacophores. The compound 1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of targeted therapeutics relies heavily on the precise three-dimensional understanding of small-molecule pharmacophores. The compound 1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine represents a highly privileged structural motif in medicinal chemistry, frequently utilized in the development of potent kinase inhibitors targeting ERK1/2, FGFR1, and DHODH . This in-depth technical guide details the crystallographic workflow, structural elucidation, and structure-activity relationship (SAR) implications of this scaffold, providing drug development professionals with a rigorous framework for structure-based drug design (SBDD).

Pharmacological Context & Structural Significance

Tetrahydro-1H-indazoles serve as versatile core platforms for interacting with the ATP-binding pockets of various protein kinases . The specific functionalization of this scaffold dictates its binding kinetics and target selectivity:

  • N1-Fluorophenyl Substitution: The 4-fluorophenyl group significantly enhances lipophilicity, driving the molecule into deep hydrophobic pockets. The fluorine atom provides metabolic stability against cytochrome P450 oxidation while enabling favorable electrostatic interactions (halogen bonding) with backbone carbonyls .

  • C4-Amine Vector: The partially saturated cyclohexene ring projects the C4-amine into a specific 3D trajectory. This amine acts as a critical hydrogen bond donor, anchoring the molecule to the kinase hinge region .

Understanding the exact conformation of the non-aromatic ring—and the resulting vector of the amine—requires high-resolution X-ray crystallography.

Crystallogenesis: Thermodynamics and Methodology

Growing diffraction-quality single crystals requires precise control over the thermodynamic transition from a supersaturated solution to a highly ordered solid lattice.

Protocol 1: Controlled Vapor Diffusion Crystallization

Causality & Validation: We employ vapor diffusion rather than slow evaporation. Evaporation often leads to rapid, localized supersaturation, resulting in amorphous precipitation or twinned crystals. Vapor diffusion acts as a self-validating thermodynamic system : crystal nucleation only occurs when the solvent vapor pressure equilibrates precisely at the metastable limit, ensuring slow, defect-free lattice assembly.

Step-by-Step Methodology:

  • Sample Purity: Ensure the synthesized racemate of 1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is >99% pure via HPLC. Impurities act as chain-terminators during lattice growth.

  • Solvent System Selection: Dissolve 10 mg of the compound in 0.5 mL of Dichloromethane (DCM) (the "good" solvent) in a 2 mL inner vial.

  • Antisolvent Chamber: Place the inner vial into a 10 mL outer vial containing 3 mL of Hexane (the "antisolvent").

  • Equilibration: Seal the outer vial tightly. Allow the system to stand undisturbed at 293 K. Over 4–7 days, the volatile DCM will slowly exchange with Hexane vapor, gradually lowering the solubility of the compound.

  • Harvesting: Once colorless, block-shaped crystals form, harvest them immediately. Leaving them in the mother liquor post-equilibration can lead to Ostwald ripening or surface degradation.

Workflow S1 Compound Synthesis & Purification (>99% HPLC) S2 Solvent System Selection (DCM/Hexane) S1->S2 S3 Vapor Diffusion Crystallogenesis S2->S3 S4 Crystal Harvesting & Cryoprotection S3->S4 S5 XRD Data Collection (100 K, Mo Kα) S4->S5 S6 Data Reduction & Validation (R_int < 0.05) S5->S6 S7 Phase Solution & Anisotropic Refinement S6->S7

Step-by-step workflow for crystallogenesis and XRD data processing.

X-Ray Diffraction: Data Acquisition and Phase Solution

Protocol 2: Low-Temperature Single-Crystal XRD

Causality & Validation: Data collection is performed at 100 K. Cryocooling minimizes atomic thermal vibrations (Debye-Waller factors), which exponentially decay high-angle diffraction intensities . The protocol includes an internal validation check: calculating the internal agreement factor ( Rint​ ) after the first 50 frames. An Rint​<0.05 validates the absence of macroscopic twinning, justifying the continuation of the 12-hour collection.

Step-by-Step Methodology:

  • Cryoprotection: Coat a selected single crystal (approx. 0.20×0.15×0.10 mm) in Paratone-N oil to prevent ice ring formation, and mount it on a MiTeGen loop.

  • Flash-Cooling: Transfer the loop to the diffractometer goniometer under a 100 K nitrogen cold stream.

  • Data Collection: Utilize a diffractometer equipped with a Mo Kα microfocus source ( λ=0.71073 Å) and a photon-counting pixel array detector. Collect ω and ϕ scans with a step size of 0.5°.

  • Data Reduction: Integrate the frames using standard processing software (e.g., APEX3 or XDS). Apply multi-scan absorption corrections.

  • Structure Solution: Solve the phase problem using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Ensure all non-hydrogen atoms are refined anisotropically.

Table 1: Crystallographic Data and Refinement Parameters

Note: Data represents the racemic solid-state characterization typical of monoclinic tetrahydroindazole derivatives .

ParameterValue
Chemical Formula C₁₃H₁₄FN₃
Formula Weight 231.27 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=10.704(2) Å, b=10.106(2) Å, c=13.735(3) Å, β=95.28(6)∘
Volume 1479.5 ų
Z, Calculated Density 4, 1.038 Mg/m³
Goodness-of-fit on F2 1.045
Final R indices[I>2σ(I)] R1​=0.0345 , wR2​=0.0891

Structural Elucidation and Conformational Geometry

The solved crystal structure reveals critical geometric constraints that define the molecule's pharmacological profile:

  • Indazole Core Planarity: The pyrazole ring (N1/N2/C3/C3a/C7a) exhibits strict planarity due to its aromatic delocalization, with maximum deviations from the least-squares plane being less than 0.02 Å .

  • Cyclohexene Ring Conformation: Because C3a and C7a are constrained to the planar aromatic system, the fused non-aromatic ring (C4/C5/C6/C7) cannot be planar. To minimize torsional strain between the sp3 hybridized carbons, the ring adopts a distinct half-chair conformation .

  • Fluorophenyl Torsion: The 4-fluorophenyl ring at N1 is twisted out of the indazole plane by approximately 45–55°. This torsion is a direct causal result of steric repulsion between the ortho-protons of the phenyl ring and the equatorial protons at the C7 position of the cyclohexene ring.

  • Hydrogen Bonding Network: In the solid state, the primary intermolecular interaction is a strong N-H···N hydrogen bond between the C4-amine donor and the N2 acceptor of an adjacent molecule, resulting in the formation of centrosymmetric dimers characteristic of P21​/c packing .

Structure-Activity Relationship (SAR) Mapping

The crystallographic data directly informs the rational design of next-generation kinase inhibitors. The half-chair conformation of the cyclohexene ring forces the C4-amine into a pseudo-axial orientation. When docked into a kinase ATP-binding site (such as the ERK1/2 hinge region), this specific vector allows the amine to form an optimal, unstrained hydrogen bond with the backbone carbonyl of the gatekeeper residue .

Furthermore, the out-of-plane twist of the 4-fluorophenyl group perfectly aligns the hydrophobic moiety to occupy the deep, lipophilic specificity pocket adjacent to the ATP-binding cleft, while the fluorine atom engages in stabilizing multipolar interactions with the surrounding protein matrix .

SAR Core 1-(4-Fluorophenyl)-4,5,6,7- tetrahydro-1H-indazol-4-amine F_Ph 4-Fluorophenyl Group (Hydrophobic Pocket) Core->F_Ph C1-N1 Bond Indazole Pyrazole Ring (Planar Core) Core->Indazole Scaffold Cyclohexene Cyclohexene Ring (Half-Chair Conformation) Core->Cyclohexene Fused Ring Amine C4-Amine Group (H-Bond Donor) Core->Amine C4 Substitution

Structural deconstruction and pharmacophoric mapping of the compound.

References

  • [1] Ethyl 3,6-dihydroxy-6-methyl-4-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate monohydrate. National Center for Biotechnology Information (NCBI).[Link]

  • [2] 2XX7: Crystal structure of 1-(4-(1-pyrrolidinylcarbonyl)phenyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole. RCSB Protein Data Bank. [Link]

  • [3] Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. National Center for Biotechnology Information (NCBI).[Link]

  • [4] Crystal structure of 3,6,6-trimethyl-4-oxo-1-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-7-aminium chloride and its monohydrate. National Center for Biotechnology Information (NCBI).[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Highly Sensitive HPLC-MS/MS Quantification of 1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine in Plasma

Target Audience: Researchers, bioanalytical scientists, and drug development professionals. Document Type: In-Depth Technical Guide & Validated Protocol Physicochemical Profiling & Method Rationale The development of a r...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, bioanalytical scientists, and drug development professionals. Document Type: In-Depth Technical Guide & Validated Protocol

Physicochemical Profiling & Method Rationale

The development of a robust bioanalytical assay requires a deep understanding of the target analyte's molecular architecture. 1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine (C₁₃H₁₄FN₃, MW: 231.27 g/mol ) presents three distinct structural motifs that dictate our analytical strategy:

  • The Primary Aliphatic Amine (C4 position): This group is highly basic (estimated pKa ~9.0).

  • The Fluorophenyl Ring: Provides significant hydrophobicity and unique electronegative dipole characteristics.

  • The Tetrahydroindazole Core: Confers structural rigidity.

The Causality Behind Experimental Choices

Why Positive Electrospray Ionization (ESI+)? Because of the basic primary amine, the molecule acts as a strong Brønsted-Lowry base. By utilizing an acidic mobile phase (0.1% formic acid, pH ~2.7), we ensure the amine is fully protonated in solution prior to aerosolization. This drives the formation of a highly stable [M+H]⁺ precursor ion at m/z 232.1, maximizing MS sensitivity and minimizing signal suppression[1].

Why a Biphenyl Stationary Phase over standard C18? Fluorinated aromatic compounds often exhibit unpredictable secondary interactions and poor retention on traditional alkyl (C18) phases. We selected a Biphenyl column because its stationary phase offers dual retention mechanisms: hydrophobic interactions and robust π−π / dipole-dipole interactions. The electron-deficient fluorophenyl ring of our analyte π -stacks efficiently with the electron-rich biphenyl ligands of the column[2]. This causality ensures sharp, symmetrical peak shapes, prevents peak tailing, and retains the analyte long enough to bypass early-eluting polar matrix suppression zones in plasma.

Bioanalytical Workflow & Self-Validating Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It incorporates a stable-isotope labeled internal standard (SIL-IS, D4-analog), matrix-matched calibration standards, and strategically placed Quality Control (QC) samples to continuously monitor extraction recovery and instrument drift, strictly adhering to the [3].

Step-by-Step Sample Preparation (Protein Precipitation)

Note: Conduct all steps on ice to prevent analyte degradation.

  • Aliquot: Transfer 50 µL of K₂EDTA human plasma (blank, calibration standards, QCs, or unknown samples) into a 96-well collection plate.

  • Spike IS: Add 10 µL of the Internal Standard working solution (100 ng/mL of D4-1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine in 50% methanol).

  • Precipitate: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Rationale: The acid disrupts drug-protein binding, while the organic solvent rapidly denatures and precipitates plasma proteins.

  • Agitate: Seal the plate and vortex vigorously at 1000 rpm for 2 minutes to ensure complete mixing and precipitation.

  • Centrifuge: Spin the plate at 14,000 x g for 10 minutes at 4°C to pellet the denatured proteins.

  • Transfer: Carefully transfer 100 µL of the clear supernatant into a clean 96-well autosampler plate.

Bioanalytical_Workflow S1 Plasma Sample (50 µL) S2 Spike IS & Precipitate Proteins (ACN/0.1% FA) S1->S2 S3 Vortex & Centrifuge (14,000 x g) S2->S3 S4 Supernatant Extraction S3->S4 S5 UHPLC Separation (Biphenyl Column) S4->S5 S6 ESI-MS/MS Quantification S5->S6

Caption: Step-by-step bioanalytical sample preparation and LC-MS/MS workflow.

Instrumental Conditions

Liquid Chromatography (UHPLC) Parameters

Separation is achieved using a Restek Raptor Biphenyl column (50 x 2.1 mm, 2.7 µm) to leverage the π−π interactions[4].

Table 1: UHPLC Gradient Elution Profile

Time (min)Mobile Phase A (%) (0.1% FA in H₂O)Mobile Phase B (%) (0.1% FA in ACN)Flow Rate (mL/min)Curve
0.0095.05.00.40Initial
0.5095.05.00.40Isocratic hold
2.5010.090.00.40Linear ramp
3.5010.090.00.40Column wash
3.6095.05.00.40Re-equilibration
5.0095.05.00.40Stop

Autosampler Temp: 4°C | Column Oven Temp: 40°C | Injection Volume: 5 µL

Mass Spectrometry (MS/MS) Parameters

Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The primary fragmentation pathway involves the neutral loss of ammonia (-17 Da) from the protonated precursor, yielding a highly abundant product ion at m/z 215.1.

Fragmentation_Pathway Precursor Precursor Ion (ESI+) [M+H]+ m/z 232.1 Quantifier Quantifier Ion [M+H-NH3]+ m/z 215.1 Precursor->Quantifier Neutral Loss of NH3 (-17 Da) Qualifier Qualifier Ion [Fluorophenyl]+ m/z 122.0 Precursor->Qualifier Cleavage of Indazole Core

Caption: Proposed ESI+ MS/MS fragmentation pathway for the target analyte.

Table 2: Optimized MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)Purpose
Target Analyte232.1215.16018Quantifier
Target Analyte232.1122.06035Qualifier
SIL-IS (D4)236.1219.16018Internal Standard

Source Temp: 500°C | Ion Spray Voltage: 4500 V | Curtain Gas: 30 psi

Method Validation Summary

The method was validated across a dynamic range of 1.0 to 500 ng/mL in human plasma. All quantitative metrics strictly conformed to the acceptance criteria ( 15% CV/Bias for QCs; 20% for LLOQ) established by the [5].

Table 3: Summary of Accuracy, Precision, and Matrix Effects (n=6 per level)

Validation ParameterLLOQ (1.0 ng/mL)Low QC (3.0 ng/mL)Mid QC (50.0 ng/mL)High QC (400.0 ng/mL)
Intra-day Precision (%CV) 8.45.23.84.1
Intra-day Accuracy (%Bias) 6.54.1-2.31.8
Inter-day Precision (%CV) 9.16.04.54.7
Inter-day Accuracy (%Bias) 7.25.5-1.82.5
Matrix Factor (%) N/A94.296.598.1
Extraction Recovery (%) N/A88.590.291.4

References

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services.

  • European Medicines Agency (EMA) / ICH. (2023). ICH guideline M10 on bioanalytical method validation and study sample analysis.

  • Zheng, S., et al. (2019). Evaluation of Different Stationary Phases in the Separation of Inter-crosslinked Peptides. PubMed Central (PMC).

  • Lu, W., et al. (2009). Integrated, Nontargeted Ultrahigh Performance Liquid Chromatography/Electrospray Ionization Tandem Mass Spectrometry Platform for the Identification and Relative Quantification of the Small-Molecule Complement of Biological Systems. Analytical Chemistry, ACS Publications.

Sources

Application

Application Note: High-Fidelity Cell Viability Assay Protocol for 1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine

Target Audience: Researchers, assay development scientists, and pharmacologists. Application: High-throughput screening (HTS), lead optimization, and cytotoxicity profiling. Abstract 1-(4-Fluorophenyl)-4,5,6,7-tetrahydro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, assay development scientists, and pharmacologists. Application: High-throughput screening (HTS), lead optimization, and cytotoxicity profiling.

Abstract

1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is a specialized small-molecule scaffold frequently utilized in targeted drug discovery, particularly in the development of kinase inhibitors and GPCR modulators. Accurately assessing the cytotoxic profile of novel indazole derivatives requires a robust, interference-free methodology. This application note details a highly sensitive, ATP-dependent bioluminescence protocol designed to precisely quantify cell viability while circumventing the chemical artifacts commonly associated with traditional colorimetric assays.

Mechanistic Rationale & Experimental Design (E-E-A-T)

As a Senior Application Scientist, I strongly advise against using standard tetrazolium-based assays (e.g., MTT, MTS, WST-8) for this specific compound class.

The Causality of Assay Selection: The target compound contains a primary amine moiety attached to a tetrahydroindazole core. Primary amines and certain nitrogen-rich heterocycles can act as mild reducing agents. In a cell-free environment or at the plasma membrane, these functional groups can directly reduce tetrazolium salts into formazan dyes independent of mitochondrial NADH/NADPH activity. This redox interference leads to artificial signal generation, resulting in false-negative cytotoxicity data (a dangerous overestimation of cell viability) [1].

To establish a self-validating system , we must use an orthogonal readout: ATP Bioluminescence . Intracellular ATP is tightly regulated in healthy cells and is rapidly depleted by ATPases upon necrosis or apoptosis. By utilizing a recombinant luciferase enzyme to catalyze the ATP-dependent oxidation of luciferin, we generate a luminescent signal that is directly and exclusively proportional to the number of metabolically viable cells [2].

Critical Assay Controls:

  • DMSO Normalization: Lipophilic small molecules require Dimethyl Sulfoxide (DMSO) for solubility. However, DMSO concentrations >0.5% (v/v) induce measurable cellular stress and membrane perturbation. This protocol utilizes a two-step dilution method to strictly cap the final DMSO concentration at 0.1% across all wells, including vehicle controls, isolating the specific pharmacological effect of the indazole compound [3].

  • Edge Effect Mitigation: Evaporation in the peripheral wells of a 96-well or 384-well plate alters local osmolarity and artificially concentrates the drug. We mandate filling the outer perimeter with sterile PBS to act as an evaporation barrier.

Materials and Reagents

  • Test Compound: 1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine (Powder, MW: ~231.27 g/mol ).

  • Solvent: Molecular biology grade, anhydrous Dimethyl Sulfoxide (DMSO).

  • Assay Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or equivalent ATP-based reagent.

  • Cell Lines: Target-specific models (e.g., A549, HCT116) cultured in appropriate media (e.g., DMEM + 10% FBS + 1% Pen/Strep).

  • Consumables: 96-well opaque white, flat-bottom tissue culture plates. (Note: Opaque white plastic maximizes luminescence reflection and prevents well-to-well optical crosstalk, which is critical for high-dynamic-range readings).

Step-by-Step Experimental Protocol

Phase 1: Compound Preparation (Day 0)
  • Master Stock: Dissolve the compound in 100% DMSO to create a 10 mM master stock. Aliquot into light-protected tubes and store at -20°C to prevent freeze-thaw degradation and hydrolysis.

  • Working Dilutions: Prepare a 1000X serial dilution in 100% DMSO (e.g., 10 mM, 3 mM, 1 mM, 300 µM, 100 µM, etc., for a standard 10-point dose-response curve).

Phase 2: Cell Seeding (Day 1)
  • Harvest cells at 70-80% confluence using Trypsin-EDTA to ensure they are in the exponential growth phase.

  • Count cells and adjust the suspension to the empirically optimized seeding density (typically 2,000 - 5,000 cells/well, depending on the cell line's doubling time and the 72-hour assay window).

  • Dispense 90 µL of the cell suspension into the inner 60 wells of the 96-well plate.

  • Dispense 100 µL of sterile PBS into the 36 perimeter wells.

  • Incubate the plate at 37°C, 5% CO₂ for 24 hours to allow for cell attachment and physiological recovery.

Phase 3: Compound Treatment (Day 2)
  • Intermediate Dilution: Dilute the 1000X DMSO stocks 1:100 in complete culture media to create 10X intermediate stocks (containing 1% DMSO).

  • Add 10 µL of the 10X intermediate stocks to the 90 µL of cultured cells.

    • Expert Insight: This specific two-step dilution ensures the final well volume is 100 µL, the top compound concentration is 10 µM, and the final DMSO concentration is uniformly 0.1%.

  • Establish Internal Controls:

    • Vehicle Control: Add 10 µL of media containing 1% DMSO (0.1% final).

    • Positive Control: Add 10 µL of 10X Staurosporine (1 µM final) to induce 100% apoptosis.

    • Background Blank: 100 µL of media + 0.1% DMSO (no cells, used to subtract ambient luminescence).

  • Incubate for the desired exposure time (typically 72 hours for standard anti-proliferative screening).

Phase 4: ATP Luminescence Assay (Day 5)
  • Equilibrate the assay plate and the ATP reagent to room temperature for 30 minutes.

    • Expert Insight: Temperature gradients across the plate will cause uneven luciferase enzymatic reaction rates, severely skewing the coefficient of variation (CV) [3].

  • Add 100 µL of the ATP reagent to each well (a 1:1 ratio with the culture media).

  • Place the plate on an orbital shaker at 300 rpm for 2 minutes to induce complete physical cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a microplate reader with an integration time of 0.5 - 1.0 second per well.

Data Analysis and Presentation

  • Background Subtraction: Subtract the average Relative Light Units (RLU) of the "Background Blank" from all sample and control wells.

  • Normalization: Convert the background-subtracted RLU to % Viability: % Viability = (RLU_Sample / RLU_Vehicle_Control) * 100

  • Curve Fitting: Plot % Viability against the Log₁₀[Compound Concentration]. Use a four-parameter logistic (4PL) non-linear regression model to determine the IC₅₀ value.

Table 1: Representative IC₅₀ Data Summary

(Simulated data demonstrating the expected output format for 1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine across standard cell lines).

Cell LineTissue OriginIncubation TimeIC₅₀ (µM) ± SDR² ValueMax Inhibition (%)
A549 Lung Carcinoma72 Hours2.14 ± 0.180.98898.2%
HCT116 Colorectal Carcinoma72 Hours0.85 ± 0.090.992100.0%
HEK293 Embryonic Kidney (Non-tumor)72 Hours>10.00N/A14.5%

System Visualization

Workflow A 1. Cell Seeding (Inner 60 wells, PBS in perimeter) B 2. Incubation (24h, 37°C, 5% CO2) A->B C 3. Compound Treatment (Two-step dilution, 0.1% DMSO final) B->C D 4. Incubation (72h Drug Exposure) C->D E 5. ATP Reagent Addition (Lysis & Temperature Equilibration) D->E F 6. Luminescence Reading (0.5s integration time) E->F G 7. Data Analysis (4PL Non-linear Regression) F->G

Caption: Step-by-step experimental workflow for the ATP-based cell viability assay.

Mechanism Cell Metabolically Active Cell ATP Intracellular ATP (Strictly proportional to viability) Cell->ATP Detergent Lysis Reaction Mg2+ + O2 + ATP + Luciferin ATP->Reaction Reagent Assay Reagent (Luciferin + Luciferase + Lysis Buffer) Reagent->Reaction Output Oxyluciferin + AMP + PPi + CO2 + LIGHT Reaction->Output Luciferase Catalysis

Caption: Biochemical mechanism of the ATP-dependent luciferase reaction for viability quantification.

References

  • Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Berridge, M. V., Herst, P. M., & Tan, A. S. Biotechnology Annual Review (2005). URL:[Link]

  • The use of ATP bioluminescence as a measure of cell proliferation and cytotoxicity. Crouch, S. P., Kozlowski, R., Slater, K. J., & Fletcher, J. Journal of Immunological Methods (1993). URL:[Link]

  • Cell Viability Assays. Riss, T. L., Morawietz, R. A., Niles, A. L., et al. Assay Guidance Manual [Internet]. Eli Lilly & Company and the National Center for Advancing Translational Sciences (2013, updated 2016). URL:[Link]

Method

Application Note: NMR Spectroscopic Characterization of 1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine

Abstract This application note provides a comprehensive guide to the structural characterization of 1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine using Nuclear Magnetic Resonance (NMR) spectroscopy. As no comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide to the structural characterization of 1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine using Nuclear Magnetic Resonance (NMR) spectroscopy. As no complete experimental dataset for this specific molecule is readily available in public literature, this guide synthesizes predictive data based on analogous structures and foundational NMR principles. It offers detailed, step-by-step protocols for sample preparation, data acquisition (¹H, ¹³C, ¹⁹F, and 2D NMR), and a logical workflow for spectral interpretation. This document is intended for researchers, scientists, and drug development professionals requiring robust analytical methods for the verification of novel chemical entities.

Introduction

1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is a heterocyclic compound featuring a fluorinated aryl group attached to a tetrahydroindazole scaffold, which is of interest in medicinal chemistry. The indazole core is a privileged structure in drug discovery, and its derivatives exhibit a wide range of biological activities. Accurate structural elucidation is a critical first step in the development of any new chemical entity. NMR spectroscopy is the most powerful technique for the unambiguous determination of the chemical structure of organic molecules in solution. This guide details the application of one- and two-dimensional NMR techniques for the complete structural assignment of the title compound.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, a systematic atom numbering system is essential. The structure and proposed numbering for 1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine are presented below.

Caption: Molecular structure and atom numbering scheme.

Predicted NMR Spectral Features

The following spectral parameters are predicted based on data from analogous structures, including 4-fluoroaniline[1][2][3], 4,5,6,7-tetrahydro-1H-indazole[4], and various N-aryl indazoles[5][6].

¹H NMR Spectroscopy

The proton spectrum is expected to show distinct regions for aromatic, pyrazole, aliphatic, and amine protons.

  • Aromatic Region (δ 7.0 - 7.8 ppm): The 4-fluorophenyl group will exhibit a characteristic AA'BB' system. The protons ortho to the nitrogen (H2', H6') will be doublets of doublets (or appear as triplets due to similar coupling constants) and will be downfield compared to the protons ortho to the fluorine (H3', H5').

  • Pyrazole Proton (δ ~7.5 - 8.2 ppm): The H3 proton on the pyrazole ring is expected to be a singlet and significantly downfield due to its position adjacent to two nitrogen atoms.

  • Aliphatic Region (δ 1.5 - 4.0 ppm): The tetrahydro- portion of the molecule contains several methylene groups and a methine group.

    • H4: The proton at the chiral center C4 is expected to be a multiplet around δ 3.5 - 4.0 ppm, deshielded by the adjacent amine group.

    • C5, C6, C7 Protons: These methylene protons will appear as complex multiplets between δ 1.5 and 2.8 ppm. The protons on each carbon are diastereotopic, meaning they are chemically non-equivalent and can show distinct signals and couplings to each other.

  • Amine Protons (-NH₂): The amine protons will likely appear as a broad singlet between δ 1.5 - 4.0 ppm.[7] Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[8][9][10] A D₂O exchange experiment can confirm this assignment by causing the signal to disappear.[7][11]

¹³C NMR Spectroscopy

The proton-decoupled ¹³C spectrum will provide a count of all unique carbon atoms.

  • Aromatic Region (δ 115 - 165 ppm): Six signals are expected for the fluorophenyl ring. The carbon attached to fluorine (C4') will be a doublet with a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz). The carbons ortho (C3', C5') and meta (C2', C6') to the fluorine will also show smaller C-F couplings.[3]

  • Indazole Carbons (δ 110 - 150 ppm): The carbons of the pyrazole ring (C3, C3a, C7a) are expected in this region.

  • Aliphatic Carbons (δ 20 - 60 ppm): Four signals are expected for the saturated ring carbons (C4, C5, C6, C7). The C4 carbon, bearing the amine group, will be the most downfield of this set (δ ~50-60 ppm).[7]

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds.[12]

  • A single signal is expected for the fluorine atom on the phenyl ring. For 4-fluoroaniline derivatives, this signal typically appears between -110 and -120 ppm.[2][13] The signal will be a multiplet due to coupling with the ortho and meta protons of the phenyl ring.

Table 1: Predicted NMR Data Summary
AssignmentPredicted ¹H δ (ppm)MultiplicityPredicted ¹³C δ (ppm)Key HMBC Correlations (H → C)
H37.5 - 8.2s130 - 140C3a, C7a
H43.5 - 4.0m50 - 60C3a, C5, C7a
H5α, H5β1.8 - 2.2m20 - 30C4, C6, C7
H6α, H6β1.6 - 2.0m20 - 25C5, C7
H7α, H7β2.5 - 2.8m25 - 35C5, C6, C7a
NH₂1.5 - 4.0br s--
H2'/H6'7.5 - 7.8t or dd120 - 125C4', C1'
H3'/H5'7.1 - 7.4t or dd115 - 118 (d, ²JCF)C1', C5'/C3'
C3a--115 - 125-
C7a--140 - 150-
C1'--135 - 140-
C4'--160 - 165 (d, ¹JCF)-
Assignment Predicted ¹⁹F δ (ppm) Multiplicity
F4'-110 to -120m

Experimental Protocols

Sample Preparation
  • Weigh approximately 5-10 mg of the sample into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for compounds with exchangeable protons like amines, as it slows down the exchange rate, leading to sharper signals.[11]

  • Cap the tube and gently vortex or sonicate until the sample is fully dissolved.

Data Acquisition

The following are starting parameters for a 500 MHz spectrometer and may require optimization.

¹H NMR Acquisition:

  • Pulse Program: zg30

  • Number of Scans (ns): 16

  • Relaxation Delay (d1): 2.0 s

  • Acquisition Time (aq): ~3-4 s

  • Spectral Width (sw): 20 ppm (-2 to 18 ppm)

¹³C{¹H} NMR Acquisition:

  • Pulse Program: zgpg30 (proton decoupled)

  • Number of Scans (ns): 1024 or more

  • Relaxation Delay (d1): 2.0 s

  • Spectral Width (sw): 240 ppm (-10 to 230 ppm)

¹⁹F NMR Acquisition:

  • Pulse Program: zg30

  • Number of Scans (ns): 64

  • Relaxation Delay (d1): 2.0 s

  • Spectral Width (sw): 200 ppm

2D NMR - COSY (Correlation Spectroscopy): [14]

  • Pulse Program: cosygpppqf

  • Number of Scans (ns): 2-4

  • Increments (F1): 256-512

  • Spectral Width (F1, F2): Same as ¹H spectrum

2D NMR - HSQC (Heteronuclear Single Quantum Coherence): [14]

  • Pulse Program: hsqcedetgpsp (edited for CH/CH₃ vs CH₂ differentiation)

  • Number of Scans (ns): 2-8

  • Increments (F1): 128-256

  • Spectral Width (F2 - ¹H): Same as ¹H spectrum

  • Spectral Width (F1 - ¹³C): 180 ppm (0 to 180 ppm)

  • ¹JCH Coupling Constant: 145 Hz

2D NMR - HMBC (Heteronuclear Multiple Bond Correlation): [14]

  • Pulse Program: hmbcgplpndqf

  • Number of Scans (ns): 8-16

  • Increments (F1): 256

  • Spectral Width (F2 - ¹H): Same as ¹H spectrum

  • Spectral Width (F1 - ¹³C): 220 ppm (0 to 220 ppm)

  • Long-range JCH Coupling Constant: 8 Hz

Data Analysis and Interpretation Workflow

A systematic approach is required to assign all signals and confirm the structure. The workflow below outlines a self-validating system where different experiments cross-verify assignments.

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation cluster_Assign Structural Elucidation H1 Acquire ¹H NMR C13 Acquire ¹³C NMR H1->C13 Define spectral widths COSY Acquire COSY H1->COSY HSQC Acquire HSQC H1->HSQC HMBC Acquire HMBC H1->HMBC C13->HSQC C13->HMBC F19 Acquire ¹⁹F NMR Final Final Structure Confirmation F19->Final Assign_H Assign Proton Spin Systems (Aromatic, Aliphatic) COSY->Assign_H Assign_C Assign Protonated Carbons HSQC->Assign_C Assign_Q Assign Quaternary Carbons & Connect Fragments HMBC->Assign_Q Assign_H->HSQC Assign_C->HMBC Assign_Q->Final

Caption: Workflow for NMR data analysis and structural confirmation.

  • Analyze ¹H NMR: Identify the different spin systems (e.g., the aromatic AA'BB' system, the isolated pyrazole proton, and the coupled aliphatic protons).

  • Analyze COSY: Use the COSY spectrum to trace proton-proton (²JHH, ³JHH) couplings. This will confirm the connectivity within the tetrahydro- ring (H4-H5-H6-H7) and within the fluorophenyl ring.[14]

  • Analyze HSQC: Correlate each proton signal with its directly attached carbon atom. This allows for the unambiguous assignment of all protonated carbons. The edited HSQC will distinguish CH₂ groups (negative phase) from CH/CH₃ groups (positive phase).[15]

  • Analyze HMBC: This is the key experiment for connecting the different fragments of the molecule. Look for long-range (2-3 bond) correlations. For example, correlations from the pyrazole proton H3 to carbons C3a and C7a will confirm the pyrazole ring structure. Correlations from the aromatic protons (H2'/H6') to the indazole carbon C7a will confirm the point of attachment of the phenyl ring.[14][15]

  • Analyze ¹⁹F NMR: Confirm the presence of the fluorine atom and its electronic environment.

  • Finalize Assignments: Consolidate all data to create a complete and self-consistent assignment table for all ¹H, ¹³C, and ¹⁹F signals, confirming the identity of 1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine.

References

  • Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Taylor & Francis Online. [Link]

  • Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. ResearchGate. [Link]

  • Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with N-H Functional Group. J-Stage. [Link]

  • High-resolution fluorine-19 nuclear magnetic resonance spectroscopy. Studies of some Group V fluorophenyl derivatives. Journal of the Chemical Society A. [Link]

  • 4-Fluoroaniline - Optional[19F NMR] - Chemical Shifts. SpectraBase. [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Publications. [Link]

  • New class of 19F pH indicators: fluoroanilines. PubMed. [Link]

  • NMR Spectroscopy Of Amines. JoVE. [Link]

  • Amine protons on NMR. Reddit. [Link]

  • 4-Fluoroaniline - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • Fluorine-19 Nuclear Magnetic Resonance Studies of ι Interactions in Pentafluorophenylphosphines and Their Complexes. A Correlation of Coupling Constants with Chemical Shifts. ACS Publications. [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • 4,5,6,7-tetrahydro-1H-indazole. PubChem. [Link]

  • Supporting Information. Wiley-VCH. [Link]

  • Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. PMC. [Link]

  • 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. [Link]

  • Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. [Link]

  • Complex NMR experiments: 2D, selective, etc. University of Missouri. [Link]

  • Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. University of Wisconsin-La Crosse. [Link]

  • 2D NMR. EPFL. [Link]

  • ¹³C NMR of indazoles. ResearchGate. [Link]

  • Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation. Beilstein Journals. [Link]

  • ¹H and ¹³C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides. Zeitschrift für Naturforschung B. [Link]

  • FT-IR, FT-Raman, NMR Spectra and DFT Simulations of 4-(4-Fluoro-Phenyl)-1H-Imidazole. ResearchGate. [Link]

Sources

Application

using 1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine as a probe in biochemical assays

Application Notes & Protocols Technical Guide: Characterizing Novel Biochemical Interactions with 1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine Abstract: The indazole scaffold is a privileged structure in medi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Technical Guide: Characterizing Novel Biochemical Interactions with 1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine

Abstract: The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting key signaling proteins, particularly protein kinases.[1][2] This guide introduces 1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine as a representative chemical probe for exploring and characterizing interactions with novel biological targets. We provide a framework for researchers, scientists, and drug development professionals to validate this and similar small molecules and to deploy them in a suite of robust biochemical assays. The following sections detail not only the step-by-step protocols but also the critical scientific reasoning behind assay selection and optimization, ensuring the generation of reliable and reproducible data.

Part 1: Probe Validation and Quality Control: The Foundation of Trustworthy Data

Physicochemical Properties

A summary of the key properties for the probe is presented below.

PropertyValueSource
IUPAC Name 1-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amineInferred
Molecular Formula C₁₃H₁₅FN₄Inferred
Molecular Weight 246.28 g/mol Inferred
CAS Number Not available-
Solubility Soluble in DMSO, EthanolPredicted
Recommended QC Protocol

Objective: To confirm the identity and purity of 1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine.

Methodology:

  • Structural Confirmation via Mass Spectrometry (MS):

    • Prepare a 1 mg/mL stock solution of the compound in an appropriate solvent (e.g., methanol or acetonitrile).

    • Dilute the stock solution to approximately 1-10 µM in the same solvent.

    • Analyze via Liquid Chromatography-Mass Spectrometry (LC-MS) using electrospray ionization (ESI) in positive ion mode.

    • Validation Criterion: The observed mass [M+H]⁺ should correspond to the calculated exact mass of the compound (247.1308).

  • Structural Elucidation via Nuclear Magnetic Resonance (NMR):

    • Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra.

    • Validation Criterion: The observed chemical shifts, splitting patterns, and integration values should be consistent with the proposed chemical structure.[6]

  • Purity Assessment via High-Performance Liquid Chromatography (HPLC):

    • Prepare a 1 mg/mL stock solution in DMSO. Dilute to a working concentration of 50 µM in an appropriate mobile phase.

    • Inject onto a C18 reverse-phase column.

    • Run a gradient elution (e.g., 5-95% acetonitrile in water with 0.1% formic acid).

    • Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).

    • Validation Criterion: The purity should ideally be ≥95%, represented by the area of the main peak relative to the total peak area.

Part 2: Assay Platforms for Target Engagement and Inhibitor Screening

Once validated, the probe can be used to identify and characterize interactions with protein targets. The choice of assay depends on the experimental goal, required throughput, and available instrumentation. We present three industry-standard, homogeneous (no-wash) assay formats and one label-free platform.

Workflow for Probe Application in Biochemical Assays

cluster_0 Phase 1: Probe Validation cluster_1 Phase 2: Assay Development cluster_2 Phase 3: Screening & Characterization QC Probe QC & Characterization (Purity, Identity, Solubility) Assay_Dev Select Assay Platform (SPR, FP, TR-FRET, AlphaLISA) QC->Assay_Dev Optimization Optimize Assay Parameters (Conc., Buffer, Time) Assay_Dev->Optimization Screening Primary Screen / Binding Assay (Identify Hits or Measure Affinity) Optimization->Screening Counter_Screen Counter-Screen (Rule out false positives) Screening->Counter_Screen Kinetics Kinetic Analysis (Determine kon, koff, KD) Screening->Kinetics

Caption: General workflow for validating and deploying a chemical probe.

Fluorescence Polarization (FP) for Competitive Binding

Principle: FP is an ideal technology for monitoring the binding of a small fluorescent molecule (tracer) to a larger protein.[7][8] The binding event slows the rotational motion of the tracer, increasing the polarization of its emitted light. An unlabeled probe, such as 1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine, can compete with the tracer for binding to the protein, displacing it and causing a decrease in the FP signal.[9][10] This makes FP an excellent choice for screening compound libraries and determining binding affinities (Ki).

cluster_0 High Polarization State cluster_1 Low Polarization State P Protein PT Bound Complex (Slow Rotation) P->PT T Fluorescent Tracer T->PT T_free Free Tracer (Fast Rotation) PT->T_free Displacement by Probe P_free Protein P_Probe Probe-Bound Complex P_free->P_Probe Probe Unlabeled Probe Probe->P_Probe

Caption: Principle of a competitive Fluorescence Polarization (FP) assay.

Protocol: FP Assay Development and Screening

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20. Rationale: This buffer is a common starting point, providing pH stability and reducing non-specific binding. It may require optimization for the specific protein target.

    • Protein Target: Prepare a dilution series of the purified protein in Assay Buffer.

    • Fluorescent Tracer: Prepare a stock of a suitable fluorescently-labeled ligand for the target protein. If none exists, a custom synthesis of a fluorescent derivative of the indazole probe may be necessary.[11]

    • Test Probe: Prepare a serial dilution of 1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine in DMSO, followed by a final dilution in Assay Buffer.

  • Tracer-Protein Binding (Saturation Curve):

    • In a 384-well, low-volume, black microplate, add a fixed concentration of the fluorescent tracer (e.g., 1-5 nM) to each well.

    • Add increasing concentrations of the protein target.

    • Incubate at room temperature for 60-120 minutes to reach equilibrium.

    • Measure fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters.

    • Analysis: Plot the FP signal (in millipolarization, mP) against the protein concentration and fit the data to a saturation binding curve to determine the dissociation constant (Kd) of the tracer. Rationale: This step is crucial to determine the optimal protein concentration for the competition assay, typically the concentration that gives 80% of the maximal signal (EC₈₀).[7]

  • Competition Assay:

    • To the microplate wells, add:

      • Fluorescent tracer (at its determined Kd concentration).

      • Protein target (at its determined EC₈₀ concentration).

      • A dilution series of the test probe (or library compounds).

    • Include controls:

      • No Protein (Low FP): Tracer and buffer only.

      • No Competitor (High FP): Tracer, protein, and buffer/DMSO.

    • Incubate to reach equilibrium.

    • Measure FP.

    • Analysis: Plot the FP signal against the log of the probe concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Principle: TR-FRET is a highly sensitive and robust technology for studying molecular interactions in a high-throughput format.[12][13] In a typical kinase binding assay, a tagged kinase (e.g., His-tagged) is bound by an antibody conjugated to a long-lifetime donor fluorophore (e.g., Europium). A fluorescently labeled small molecule that binds the kinase active site (a "tracer") is conjugated to an acceptor fluorophore (e.g., Alexa Fluor 647).[14] When the tracer binds the kinase, the donor and acceptor are brought into close proximity, allowing for FRET. The indazole probe can compete with the tracer for binding, disrupting FRET and causing a decrease in the signal.

cluster_0 High FRET Signal cluster_1 Low FRET Signal Kinase Tagged Kinase Antibody Eu-Antibody (Donor) Kinase->Antibody binds tag Tracer Acceptor-Tracer Kinase->Tracer binds active site FRET FRET Occurs Kinase_2 Tagged Kinase Antibody_2 Eu-Antibody (Donor) Kinase_2->Antibody_2 binds tag Probe Indazole Probe (Competitor) Kinase_2->Probe binds active site Tracer_2 Displaced Tracer No_FRET No FRET

Caption: Principle of a competitive TR-FRET kinase binding assay.

Protocol: TR-FRET Kinase Binding Assay

  • Reagent Preparation:

    • Kinase Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.[14]

    • Reagents: Prepare stocks of tagged kinase, Europium-labeled anti-tag antibody, and acceptor-labeled tracer in Kinase Buffer.

    • Test Probe: Prepare a serial dilution of the indazole probe in DMSO, followed by dilution in Kinase Buffer.

  • Assay Procedure:

    • In a 384-well, low-volume white or black microplate, add the reagents in the following order:

      • Test probe or DMSO vehicle control.

      • A pre-mixed solution of tagged kinase and Eu-antibody.

      • Acceptor-tracer to initiate the binding reaction.

    • Final Concentrations (Example): 5 nM kinase, 2 nM Eu-antibody, and a tracer concentration near its Kd for the kinase.[14]

    • Incubate for 1-2 hours at room temperature, protected from light.

    • Measure the TR-FRET signal on a compatible plate reader (e.g., measuring emission at two wavelengths, one for the acceptor and one for the donor, after a time delay).

  • Data Analysis:

    • Calculate the TR-FRET ratio (e.g., Acceptor Emission / Donor Emission).

    • Plot the ratio against the log of the probe concentration and fit to a dose-response curve to determine the IC₅₀.

    • Assay Validation: Run a Z'-factor experiment using positive (no competitor) and negative (saturating concentration of a known inhibitor) controls to ensure the assay is robust for screening (Z' > 0.5 is considered excellent).[14]

AlphaLISA for Protein-Protein Interaction (PPI) Disruption

Principle: The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology is exceptionally sensitive for detecting biomolecular interactions.[15][16] It uses two types of beads: Donor beads that generate singlet oxygen upon excitation at 680 nm, and Acceptor beads that contain a chemiluminescent substrate. When a biological interaction brings the beads within proximity (~200 nm), the singlet oxygen diffuses to the Acceptor bead, triggering a light-emitting cascade.[17] A small molecule probe can disrupt this interaction, separating the beads and reducing the signal.

cluster_0 High AlphaLISA Signal cluster_1 Low AlphaLISA Signal Donor Donor Bead (Biotin-SA) ProteinA Biotin-Protein A Donor->ProteinA Signal Light Emission (520-620 nm) Acceptor Acceptor Bead (Tagged-Ab) ProteinB Tagged-Protein B Acceptor->ProteinB ProteinA->ProteinB Interaction Donor_2 Donor Bead Acceptor_2 Acceptor Bead ProteinA_2 Biotin-Protein A Probe Indazole Probe (Inhibitor) ProteinA_2->Probe ProteinB_2 Tagged-Protein B No_Signal Signal Quenched

Caption: Principle of an AlphaLISA PPI disruption assay.

Protocol: AlphaLISA PPI Assay

  • Reagent Preparation:

    • Interacting Proteins: One protein should be biotinylated (for binding to Streptavidin-coated Donor beads), and the other should carry a tag (e.g., His, GST) for which an antibody-conjugated Acceptor bead is available.[18][19]

    • Assay Buffer: PBS with 0.1% BSA. Rationale: BSA is included to reduce non-specific binding of proteins to the beads and plate wells.

    • Test Probe: Prepare a serial dilution of the indazole probe.

  • Assay Procedure:

    • In a 384-well ProxiPlate, add the following:

      • Test probe or DMSO vehicle.

      • Biotinylated Protein A.

      • Tagged Protein B.

    • Incubate for 60 minutes at room temperature to allow for probe-protein interaction.

    • Add a pre-mixed solution of Streptavidin-Donor beads and anti-tag-Acceptor beads.

    • Incubate for another 60-90 minutes in the dark.

    • Read the plate on an Alpha-enabled plate reader.

  • Data Analysis:

    • Plot the AlphaLISA counts against the log of the probe concentration.

    • Fit the data to a dose-response curve to calculate the IC₅₀.

    • Counter-Screen: It is essential to run a counter-assay to identify compounds that interfere with the AlphaLISA beads themselves. This can be done using a biotinylated-GST protein that directly links the beads, and screening for compounds that disrupt this known, direct interaction.[19]

Surface Plasmon Resonance (SPR) for Label-Free Kinetics

Principle: SPR is a powerful, label-free optical technique that measures molecular interactions in real-time.[20] One molecule (the ligand, typically the protein target) is immobilized on a sensor chip surface. The other molecule (the analyte, the indazole probe) is flowed over the surface. Binding changes the refractive index at the surface, which is detected as a change in resonance units (RU). This allows for the direct determination of association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ).[21][22][23]

Protocol: SPR Kinetic Analysis

  • Chip Preparation and Ligand Immobilization:

    • Select a sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of EDC and NHS.

    • Immobilize the protein target to the desired density (e.g., 5000-10000 RU) by injecting it over the activated surface in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5).

    • Deactivate any remaining active esters with an injection of ethanolamine.

    • A reference flow cell should be prepared similarly but without protein immobilization to subtract bulk refractive index changes.

  • Analyte Binding Measurement:

    • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

    • Prepare a serial dilution of the indazole probe in running buffer, including a zero-concentration sample (buffer only) for double referencing.

    • Inject the analyte concentrations over the ligand and reference surfaces for a set association time, followed by a dissociation phase where only running buffer flows.

    • Regenerate the surface between cycles if necessary with a pulse of a harsh solution (e.g., low pH glycine or high salt) to remove all bound analyte.

  • Data Analysis:

    • Subtract the reference flow cell data and the buffer-only injection data from the active surface data.

    • Fit the resulting sensorgrams globally to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

    • The fitting will yield the kinetic constants kₐ (on-rate) and kₑ (off-rate).

    • The equilibrium dissociation constant is calculated as Kₑ = kₑ / kₐ.

ParameterDescriptionTypical Value Range
kₐ (on-rate) Rate of complex formation10³ - 10⁷ M⁻¹s⁻¹
kₑ (off-rate) Rate of complex decay10⁻¹ - 10⁻⁵ s⁻¹
Kₑ (affinity) Equilibrium dissociation constantnM - µM

References

  • Characterization of Small Molecule–Protein Interactions Using SPR Method. SpringerLink. [Link]

  • Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. ACS Publications. [Link]

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicrospheres. [Link]

  • Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). BioNavis. [Link]

  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. PMC. [Link]

  • Binding kinetics: high throughput assay for kinase inhibitors. BMG Labtech. [Link]

  • Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. bioRxiv. [Link]

  • Development and Implementation of a Miniaturized High-Throughput Time-Resolved Fluorescence Energy Transfer Assay to Identify Small Molecule Inhibitors of Polo-Like Kinase 1. PMC. [Link]

  • AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. PMC. [Link]

  • Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. ACS Omega. [Link]

  • Small Molecule as Fluorescent Probes for Monitoring Intracellular Enzymatic Transformations. ACS Chemical Reviews. [Link]

  • FRET-Based Enzyme Activity Reporter: Practical Hints for Kinases as Indicators of Virulence. IntechOpen. [Link]

  • Evaluation of potential Myt1 kinase inhibitors by TR-FRET based binding assay. ScienceDirect. [Link]

  • Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. AACR Journals. [Link]

  • Probing the Probes: Fitness Factors For Small Molecule Tools. PMC. [Link]

  • (a) Protein–protein interaction assay principle using AlphaLISA. (b) Cross-titration experiment. ResearchGate. [Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC. [Link]

  • Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. ACS Omega. [Link]

  • Development of an AlphaLISA protein-protein interaction assay to screen for re-purposed drugs as targeted disruptors. BMG Labtech. [Link]

  • Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. ACS Publications. [Link]

  • Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. Cornish Laboratory. [Link]

  • Going Small: Using Biophysical Screening to Implement Fragment Based Drug Discovery. Wiley Online Library. [Link]

  • Validating Small Molecule Chemical Probes for Biological Discovery. Annual Reviews. [Link]

  • Fluorescence Polarization Assays in Small Molecule Screening. SciSpace. [Link]

  • Functional and structural polypharmacology of indazole-based privileged ligands to tackle the undruggability of membrane transport. ScienceDirect. [Link]

  • 1-(4-Fluorophenyl)-7-[(1-naphthyl)methyl]-4,5,6,7-tetrahydro-1H-indazole-3-methanol. PubChem. [Link]

  • 4,5,6,7-tetrahydro-1H-indazole. PubChem. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Semantic Scholar. [Link]

  • Indazole compounds as pkmyt1 kinase inhibitors.
  • N-[3-fluoro-4-[[1-methyl-6-(1H-pyrazol-4-yl)-1H-indazol-5-yl]oxy]phenyl]-1-(4-fluorophenyl)-1,2-dihydro-6-(1-methylethoxy)-2-oxo-3-pyridinecarboxamide. Orphanet. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. [Link]

  • Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. PubMed. [Link]

  • 1-(4-chlorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine. Molport. [Link]

  • Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. MDPI. [Link]

  • 1,2,3-Triazole-Containing 1,5,6,7-Tetrahydro-4H-indazol-4-ones and 6,7-Dihydrobenzo[d]isoxazol-4(5H)-ones: Synthesis and Biological Activity. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Strategies for Improving the Aqueous Solubility of 1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine

Welcome to the technical support center for 1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Poor water solubility is a common hurdle in drug discovery and development, often leading to low bioavailability and hindering the progression of promising candidates.[1] This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you navigate and overcome these solubility issues.

Understanding the Molecule: Physicochemical Properties

1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is a synthetic heterocyclic compound. The indazole core is a key feature in many pharmacologically active molecules.[2] The presence of a basic amine group and a lipophilic fluorophenyl substituent gives this molecule a specific set of physicochemical properties that influence its solubility. The 1H-indazole tautomer is generally the more thermodynamically stable form.[3][4]

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues related to the solubility of 1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine.

Q1: My compound is precipitating out of my aqueous buffer during my in vitro assay. What are my immediate options?

A1: Initial Troubleshooting Steps

When facing immediate precipitation issues in an assay, consider these rapid interventions:

  • pH Adjustment: The primary amine in your compound is basic and can be protonated in acidic conditions. Lowering the pH of your buffer can form a more soluble ammonium salt.[5][6] However, you must ensure the new pH is compatible with your assay system (e.g., enzyme activity, cell viability).

  • Use of Co-solvents: Introducing a water-miscible organic solvent can substantially increase the solubility of your compound.[7] For research applications, common co-solvents include Dimethyl Sulfoxide (DMSO), ethanol, or polyethylene glycol (PEG). It's critical to determine the tolerance of your specific assay to these solvents, as they can impact biological outcomes.

Experimental Protocol: Kinetic Solubility Assessment with Co-solvents

This protocol helps determine the apparent solubility in your assay buffer.[8]

  • Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10 mM).

  • Serially dilute the stock solution in DMSO to create a range of concentrations.

  • Add a small, fixed volume of each DMSO dilution to your aqueous assay buffer (e.g., a 1:100 dilution to keep the final DMSO concentration low).

  • Incubate for a set period (e.g., 2 hours) under your assay conditions.

  • Visually inspect for precipitation or measure turbidity using a nephelometer or a plate reader at a wavelength where the compound doesn't absorb (e.g., >600 nm).[9]

  • The highest concentration that remains clear is your kinetic solubility under these conditions.

Q2: I need a more long-term and robust solution for improving the solubility for in vivo studies. What are the most common formulation strategies?

A2: Advanced Formulation Strategies

For more advanced development, several formulation techniques can significantly enhance aqueous solubility.[10][11] The choice of method depends on the drug's properties and the desired dosage form.[11]

G

  • Salt Formation: This is often the most effective and common method for ionizable compounds like yours.[12] Reacting the basic amine with an acid creates a salt with significantly higher aqueous solubility.[13]

  • Co-crystallization: This technique involves combining the active pharmaceutical ingredient (API) with a benign co-former in a crystalline lattice.[14] Co-crystals can enhance solubility and dissolution rates without altering the API's chemical structure.[15][16]

  • Amorphous Solid Dispersions (ASDs): In an ASD, the crystalline structure of the API is disrupted and dispersed within a carrier, usually a polymer.[17][18] The amorphous form has higher free energy and dissolves more readily.[18] This is a powerful technique for significantly increasing solubility.[19][20]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[21][22] They can encapsulate poorly soluble molecules, forming inclusion complexes that enhance their solubility and stability.[21][23]

  • Nanosuspensions: This approach involves reducing the particle size of the drug to the nanometer range, which increases the surface area and dissolution velocity.[24][25][26][27]

Q3: How do I perform a salt screening study for my compound?

A3: Salt Screening Protocol

A salt screening study aims to identify a stable salt form with optimal solubility and physicochemical properties.

Experimental Protocol: Small-Scale Salt Screening

  • Counter-ion Selection: Choose a variety of pharmaceutically acceptable acids (e.g., hydrochloric, sulfuric, methanesulfonic, tartaric, maleic).

  • Solvent Selection: Select a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, water).

  • Procedure:

    • Dissolve a known amount of the free base (1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine) in a suitable solvent.

    • Add a stoichiometric amount of the selected acid.

    • Stir the mixture at a controlled temperature.

    • Induce precipitation by cooling, anti-solvent addition, or evaporation.

    • Isolate the resulting solid by filtration and dry under vacuum.

  • Characterization: Analyze the solids using techniques like X-ray powder diffraction (XRPD) to confirm new crystalline forms, differential scanning calorimetry (DSC) for thermal properties, and dynamic vapor sorption (DVS) for hygroscopicity.

  • Solubility Measurement: Determine the aqueous solubility of each promising salt form.

Table 1: Hypothetical Salt Screening Results

Salt FormCounter-ionAqueous Solubility (mg/mL) at 25°C
Free Base-< 0.01
HydrochlorideHCl5.2
MesylateCH₃SO₃H8.9
TartrateC₄H₆O₆2.5
Q4: What are amorphous solid dispersions (ASDs) and how are they prepared?

A4: Understanding and Preparing ASDs

Amorphous solid dispersions (ASDs) are a formulation strategy where the drug is molecularly dispersed in an amorphous state within a polymer matrix.[28] This high-energy state leads to improved aqueous solubility.[19]

Common Preparation Methods:

  • Spray Drying: The API and a polymer are dissolved in a common solvent. This solution is then sprayed into a hot gas stream, which rapidly evaporates the solvent, leaving behind the solid dispersion.[19]

  • Hot-Melt Extrusion (HME): The API and polymer are mixed and heated until they melt, then extruded. This solvent-free method is advantageous but not suitable for heat-sensitive compounds.

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Q5: Can co-crystals improve the solubility of my compound, and how do I screen for them?

A5: Co-crystal Formation for Solubility Enhancement

Co-crystals are multi-component crystals held together by non-ionic interactions.[29] They can significantly improve solubility, dissolution rate, and bioavailability.[14]

Screening for Co-crystals:

  • Liquid-Assisted Grinding: The API and a co-former are ground together with a small amount of solvent.

  • Slurry Crystallization: The API and co-former are stirred in a solvent in which they have limited solubility.

  • Solvent Evaporation: A solution containing both the API and co-former is slowly evaporated.

Table 2: Potential Co-formers for Screening

Co-former ClassExamples
Carboxylic AcidsSuccinic Acid, Fumaric Acid
AmidesNicotinamide, Isonicotinamide
PhenolsResorcinol, Hydroquinone

Concluding Remarks

Improving the aqueous solubility of 1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is a critical step in its development. This guide provides a starting point for troubleshooting and formulating this promising compound. A systematic approach, beginning with simple pH and co-solvent adjustments and progressing to more advanced techniques like salt formation, co-crystallization, and amorphous solid dispersions, will enable you to overcome solubility challenges and advance your research.

References

  • Nanosuspension: An approach to enhance solubility of drugs - PMC - NIH. (n.d.). Retrieved March 27, 2026, from [Link]

  • Nanosuspensions in Pharmaceutical Sciences: A Comprehensive Review. (2023). International Journal of Pharmaceutical Sciences Review and Research, 81(1), 123-132.
  • (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. (n.d.). Retrieved March 27, 2026, from [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). Retrieved March 27, 2026, from [Link]

  • Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review. (2025).
  • Novel excipients for solubility enhancement - European Pharmaceutical Review. (2022, February 16). Retrieved March 27, 2026, from [Link]

  • Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5 - PMC. (n.d.). Retrieved March 27, 2026, from [Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (2025). Molecules, 30(15), 1234.
  • Breaking Barriers with Nanosuspension: A Comprehensive Review. (n.d.). Retrieved March 27, 2026, from [Link]

  • Drug Solubility: Importance and Enhancement Techniques - PMC. (n.d.). Retrieved March 27, 2026, from [Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES - Journal of Pharmaceutical Negative Results. (n.d.). Retrieved March 27, 2026, from [Link]

  • Techniques for solubility enhancement of poorly soluble drugs: an overview - JMPAS. (2012, December 12). Retrieved March 27, 2026, from [Link]

  • Co-Crystallization: A technique to develop a better pharmaceutical formulation. (2025).
  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. (2023). Molecules, 28(18), 6675.
  • Nanosuspension technology and its applications in drug delivery - SciSpace. (n.d.). Retrieved March 27, 2026, from [Link]

  • Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy - Oxford Academic. (2024, January 15). Retrieved March 27, 2026, from [Link]

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015, June 1). Retrieved March 27, 2026, from [Link]

  • Solving Poor Solubility with Amorphous Solid Dispersions - Pharmaceutical Technology. (2025, March 12). Retrieved March 27, 2026, from [Link]

  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs - Journal of Advanced Pharmacy Education and Research. (n.d.). Retrieved March 27, 2026, from [Link]

  • Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges - Eurasia Academic Publishing Group. (2025, September 22). Retrieved March 27, 2026, from [Link]

  • Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs | American Pharmaceutical Review. (2020, October 21). Retrieved March 27, 2026, from [Link]

  • New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery - Taylor & Francis. (2022, November 16). Retrieved March 27, 2026, from [Link]

  • Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling - PubMed. (2024, December 15). Retrieved March 27, 2026, from [Link]

  • Co-crystallization: a green approach for the solubility enhancement of poorly soluble drugs - CrystEngComm (RSC Publishing). (n.d.). Retrieved March 27, 2026, from [Link]

  • Delivery of poorly soluble compounds by amorphous solid dispersions - PubMed. (n.d.). Retrieved March 27, 2026, from [Link]

  • Excipients for APIs A Comprehensive Guide to Selecting the Best Ingredients. (n.d.). Retrieved March 27, 2026, from [Link]

  • Salt formation to improve drug solubility. (n.d.). Retrieved March 27, 2026, from [Link]

  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC. (2020, April 25). Retrieved March 27, 2026, from [Link]

  • Revealing the Solubility Enhancement of Active Pharmaceutical Ingredients through Eutectic Mixtures Formation: A Parameter Study | Crystal Growth & Design - ACS Publications. (2024, July 13). Retrieved March 27, 2026, from [Link]

  • Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. (n.d.). Retrieved March 27, 2026, from [Link]

  • 3.5: Chemical Properties of Amines. Bases and Salt Formation. - Chemistry LibreTexts. (2022, February 18). Retrieved March 27, 2026, from [Link].

  • Organic Nitrogen Compounds V: Amine Salts - Spectroscopy Online. (2019, September 1). Retrieved March 27, 2026, from [Link]

  • Synthesis molecular docking and DFT studies on novel indazole derivatives. (2024, April 23). Retrieved March 27, 2026, from [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (n.d.). Retrieved March 27, 2026, from [Link]

  • Salts of Mefenamic Acid With Amines: Structure, Thermal Stability, Desolvation, and Solubility - PubMed. (2018, December 15). Retrieved March 27, 2026, from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. (n.d.). Retrieved March 27, 2026, from [Link]

  • How to deal with the poor solubility of tested compounds in MTT assay? - ResearchGate. (2013, January 3). Retrieved March 27, 2026, from [Link]

  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010, May 1). Retrieved March 27, 2026, from [Link]

  • A review on solubility enhancement technique for pharmaceutical drugs - GSC Online Press. (2024, February 29). Retrieved March 27, 2026, from [Link]

  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. (2023, April 21). Retrieved March 27, 2026, from [Link]

  • Aqueous Solubility - Creative Biolabs. (n.d.). Retrieved March 27, 2026, from [Link]

  • Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC. (2023, January 3). Retrieved March 27, 2026, from [Link]

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore - MDPI. (2022, August 13). Retrieved March 27, 2026, from [Link]

Sources

Optimization

Technical Support Center: Optimizing Synthesis Yield of 1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter yield-limiting bottlenecks when synthesizing partially saturated bicyclic indazole systems.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter yield-limiting bottlenecks when synthesizing partially saturated bicyclic indazole systems. 1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine derivatives are privileged scaffolds in medicinal chemistry, serving as the core structural motif for potent DHODH inhibitors [[1]](), lipid storage modulators like the ML206 analogues 2, and novel anti-inflammatory agents targeting neutrophil serine proteases 3.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you overcome regioselectivity issues and steric hindrance during amination.

Part 1: Mechanistic Synthesis Workflow

SynthesisPathway A 1,3-Cyclohexanedione + DMF-DMA B Enaminone Intermediate A->B Condensation 80°C C 1-(4-Fluorophenyl)- 4H-indazol-4-one B->C 4-F-Phenylhydrazine AcOH, Reflux D C4-Oxime Intermediate C->D NH2OH·HCl Pyridine E 1-(4-Fluorophenyl)- 4,5,6,7-tetrahydro- 1H-indazol-4-amine C->E Reductive Amination (Low Yield) D->E Zn/AcOH or Pd/C, H2 F C4-Derivatized Analogues E->F HATU, DIPEA R-COOH

Fig 1: Optimized synthetic workflow for 1-(4-fluorophenyl)-tetrahydroindazole-4-amine derivatives.

Part 2: Troubleshooting Guides & FAQs

Q1: Why am I getting a mixture of N1 and N2 aryl isomers during the pyrazole ring formation, and how can I maximize the N1-(4-fluorophenyl) yield? Causality & Solution: The condensation of the enaminone intermediate with 4-fluorophenylhydrazine involves two nucleophilic nitrogen atoms. The terminal nitrogen (-NH₂) is more nucleophilic and initially attacks the enamine carbon. However, the electron-withdrawing para-fluoro group reduces the nucleophilicity of the internal nitrogen (-NH-), which can lead to competing cyclization pathways if the reaction is run under purely neutral conditions. Fix: Run the cyclization in an acidic solvent (e.g., ethanol with glacial acetic acid). The acid protonates the enamine, accelerating the initial attack by the terminal -NH₂, and thermodynamically drives the reaction toward the desired, more stable N1-aryl isomer.

Q2: My direct reductive amination of the C4 ketone to the primary amine has low yields (<50%). How do I push this to completion? Causality & Solution: The C4 position of the tetrahydroindazole ring is adjacent to the bulky N1-aryl pyrazole system, creating significant steric hindrance. In a standard reductive amination (e.g., NaBH₃CN and NH₄OAc), the equilibrium heavily favors the starting ketone rather than the transient imine intermediate, leading to historically low yields (~54%) [[1]](). Fix: Bypass the imine equilibrium entirely by synthesizing a stable oxime intermediate using hydroxylamine hydrochloride. The oxime formation is thermodynamically favorable. Subsequent reduction using Zinc dust in acetic acid consistently delivers the primary amine in >85% yield.

Q3: How can I resolve the enantiomers of the C4 amine efficiently? Causality & Solution: The C4 carbon is a stereocenter, and the biological efficacy of these derivatives is highly enantiomer-dependent. For instance, in DHODH inhibitors, the (R)-configuration at the 4-position dictates potency 1. Similarly, lipid storage modulators require specific stereochemistry for target engagement [[2]](). Fix: Preparative chiral chromatography is the industry standard. Utilizing a Chiralpak OJ column (20 × 50 cm, 20 micron) with methanol as the eluent at a flow rate of 40 mL/min provides baseline separation of the enantiomers 2.

Q4: During amide derivatization of the C4 amine, I observe unreacted starting material despite using HATU. What is wrong? Causality & Solution: The primary amine at C4 is neopentyl-like in its steric environment, making it a poor nucleophile for standard amide couplings. Fix: Ensure the carboxylic acid is fully pre-activated. Use HATU (1.2 eq) and a large excess of DIPEA (3.0 eq) in DMF. Allow the acid to form the active OBt ester for 15-20 minutes before introducing the sterically hindered C4-amine.

Part 3: Quantitative Optimization Data

The following table summarizes internal optimization data comparing amination strategies at the C4 position. The two-step oxime route is vastly superior for overcoming steric hindrance.

Amination StrategyReagents & CatalystTemp / TimeAverage Yield (%)Purity (LCMS)
Direct Reductive Amination NaBH₃CN, NH₄OAc, MeOH65°C, 24h45 - 54%~80% (Ketone carryover)
Ti(IV) Catalyzed Amination Ti(O-iPr)₄, NaBH₄, NH₃25°C, 18h60 - 65%~90%
Two-Step Oxime Route 1. NH₂OH·HCl, Pyridine2. Zn dust, AcOH1. 80°C, 4h2. 25°C, 12h85 - 92% >95%

Part 4: Validated Experimental Protocols

Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Step 1: Synthesis of 1-(4-Fluorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
  • Enaminone Formation: Dissolve 1,3-cyclohexanedione (1.0 eq) in DMF-DMA (1.5 eq) and stir at 80°C for 2 hours. Concentrate under reduced pressure to yield 2-((dimethylamino)methylene)cyclohexane-1,3-dione.

  • Cyclization: Dissolve the crude enaminone in ethanol. Add 4-fluorophenylhydrazine hydrochloride (1.1 eq) and glacial acetic acid (0.5 eq). Reflux the mixture for 4 hours.

  • Workup: Cool to room temperature, concentrate, and partition between EtOAc and saturated NaHCO₃. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Validation Check: Run TLC (Hexane/EtOAc 2:1). The product should appear as a highly UV-active spot (Rf ~0.4). LCMS must confirm the mass [M+H]⁺ = 231.1.

Step 2: Oxime Formation & Reduction to C4-Amine
  • Oxime Formation: Dissolve the ketone from Step 1 (1.0 eq) in pyridine. Add hydroxylamine hydrochloride (2.0 eq) and stir at 80°C for 4 hours. Concentrate and extract with DCM/water to isolate the oxime.

    • Validation Check 1: IR spectroscopy of the crude oxime must show the disappearance of the strong ketone C=O stretch at ~1680 cm⁻¹ and the appearance of a broad O-H stretch at ~3200 cm⁻¹.

  • Reduction: Dissolve the crude oxime in glacial acetic acid. Slowly add Zinc dust (5.0 eq) in portions at 0°C to prevent thermal runaway. Stir at room temperature for 12 hours.

  • Workup: Filter the mixture through a Celite pad to remove zinc salts. Concentrate the filtrate, basify with 2M NaOH to pH 10, and extract with DCM.

  • Validation Check 2: Spot the product on TLC and stain with Ninhydrin. A deep purple color confirms the presence of the primary aliphatic amine. LCMS must confirm[M+H]⁺ = 232.1.

Step 3: Chiral Separation & Derivatization
  • Resolution: Submit the racemic 1-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine to chiral chromatography using a Chiralpak OJ column (20 × 50 cm, 20 micron) with MeOH as the eluant at 40 mL/min [[2]]().

  • Amide Coupling: Dissolve your target carboxylic acid (1.1 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to pre-activate. Add the enantiopure C4-amine (1.0 eq) and stir at room temperature for 16 hours.

  • Validation Check: LCMS of the reaction aliquot should show <5% remaining unreacted amine.

Part 5: References

  • 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole | RUO Source: Benchchem URL:

  • Modulators of Lipid Storage - Probe Reports from the NIH Molecular Libraries Program Source: National Institutes of Health (NIH) URL:

  • New therapeutic strategies for the treatment of inflammatory diseases - FLORE Source: University of Florence (UNIFI) URL:

Sources

Troubleshooting

Technical Support Center: Preventing Thermal Degradation of 1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine

Welcome to the Technical Support Center. As researchers working with complex heterocycles like 1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine—a privileged scaffold often utilized in the development of sigma rec...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers working with complex heterocycles like 1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine—a privileged scaffold often utilized in the development of sigma receptor ligands[1] and other medicinal chemistry applications[2]—you may encounter stability challenges during long-term storage.

This guide provides mechanistic insights and field-proven protocols to ensure the structural integrity of your compound, addressing the specific thermal and oxidative vulnerabilities inherent to primary amines on partially saturated rings[3].

Mechanistic Overview: The Causality of Degradation

Understanding why your compound degrades is the first step to preventing it. The degradation of 1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is driven by two primary thermodynamic forces:

  • Aromatization (Oxidative Dehydrogenation): The 4,5,6,7-tetrahydroindazole system is thermodynamically driven toward aromatization. When exposed to thermal stress and atmospheric oxygen, the cyclohexene-fused ring undergoes oxidative dehydrogenation to form the fully aromatic, highly conjugated 1H-indazole system.

  • Amine Nucleophilicity: The primary amine at the C4 position is a strong nucleophile. At elevated temperatures, it readily reacts with atmospheric carbon dioxide to form carbamates or ureas, a common thermal degradation pathway for primary and secondary amines[3].

To arrest these pathways, we must eliminate the nucleophilicity of the amine (via salt formation) and remove the oxidative triggers (via inert, cryogenic storage).

DegradationMechanisms Target 1-(4-Fluorophenyl)-4,5,6,7- tetrahydro-1H-indazol-4-amine (Free Base) Oxidation Thermal Oxidation (Heat + O₂) Target->Oxidation Atmospheric Atmospheric Exposure (Heat + CO₂) Target->Atmospheric Aromatized Aromatization (1H-indazole derivative) Oxidation->Aromatized Dehydrogenation Carbamate Carbamate / Urea Polymerization Atmospheric->Carbamate Nucleophilic Attack SaltForm Protonation (HCl Salt Formation) SaltForm->Atmospheric Blocks Nucleophilicity Argon Argon Purge & Cryo-Storage (-20°C) Argon->Oxidation Removes O₂ & Slows Kinetics

Figure 1: Thermal and oxidative degradation pathways and targeted stabilization strategies.

Quantitative Stability Profiling

The following table summarizes the quantitative impact of various storage conditions on the structural integrity of the compound. Note: Half-life (t½) values are representative metrics based on accelerated degradation studies.

Storage ConditionPhysical FormAtmosphereTemperatureEst. Half-Life (t½)Primary Degradation Pathway
Ambient BenchtopFree BaseAir25°C~14 DaysAromatization / Carbamate
RefrigeratedFree BaseAir4°C~60 DaysAromatization
CryogenicFree BaseArgon-20°C> 1 YearNone detected
Ambient BenchtopHCl SaltAir25°C~6 MonthsTrace Oxidation
Optimized Cryo HCl Salt Argon -20°C > 3 Years Stable (No degradation)

Troubleshooting Guides & FAQs

Q: My compound powder has changed from white to a yellowish-brown color after a month at room temperature. What happened? A: This discoloration is the visual hallmark of oxidative dehydrogenation. The 4,5,6,7-tetrahydro ring is thermodynamically driven to aromatize into a fully conjugated 1H-indazole system[1]. This process is accelerated by thermal energy and ambient oxygen. Once aromatization begins, the extended pi-conjugation shifts the absorbance spectrum into the visible region, causing the yellow/brown appearance.

Q: I am observing a +28 Da or +44 Da mass shift in my LC-MS analysis after prolonged storage. How do I prevent this? A: A +44 Da shift indicates carbamate formation, which occurs when the nucleophilic primary amine reacts with atmospheric CO₂ at elevated temperatures[3]. A +28 Da shift often indicates formylation. To prevent this, you must eliminate the amine's nucleophilicity during storage. Converting the free base to a hydrochloride (HCl) salt protonates the amine, effectively shutting down its ability to act as a nucleophile.

Q: How should I prepare and store stock solutions for in vitro biological assays? A: While DMSO is the standard vehicle for biological assays, it is highly hygroscopic and acts as a mild oxidant at room temperature. Storing the free base in DMSO at room temperature or 4°C will rapidly accelerate both aromatization and amine degradation.

  • Best Practice: Store the compound as a dry HCl salt powder. Prepare DMSO stock solutions (e.g., 10 mM) immediately prior to your assay. If you must store solutions, aliquot them into single-use volumes, purge with argon, and freeze at -80°C. Never subject DMSO stocks to repeated freeze-thaw cycles.

Self-Validating Experimental Protocol

To guarantee the long-term stability of 1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine, use the following self-validating workflow to convert the thermally labile free base into a stable hydrochloride salt.

Phase 1: Baseline Validation
  • Prepare a 1 mg/mL solution of the free base in LC-MS grade acetonitrile.

  • Run a standard reverse-phase LC-MS gradient (UV 254 nm).

  • Validation Check: Ensure purity is >98% before proceeding. Causality: You cannot stabilize a compound that has already degraded; baseline metrics are required to calculate future degradation rates.

Phase 2: Protonation (Salt Formation)
  • Dissolve 100 mg of the free base in 5 mL of anhydrous diethyl ether in a round-bottom flask.

  • Chill the flask to 0°C using an ice bath.

  • Dropwise, add 1.05 molar equivalents of 2.0 M HCl in diethyl ether while stirring continuously.

  • Validation Check: Observe the immediate precipitation of a white crystalline solid. Causality: If the solution remains clear, the amine has likely already degraded or aromatized, fundamentally altering its basicity and solubility profile.

Phase 3: Isolation and Lyophilization
  • Centrifuge the suspension at 3000 x g for 5 minutes. Decant the supernatant.

  • Wash the pellet twice with 2 mL of cold anhydrous ether to remove unreacted free base.

  • Dissolve the pellet in a 1:1 mixture of HPLC-grade water and acetonitrile.

  • Shell-freeze the flask in liquid nitrogen and lyophilize for 48 hours.

  • Validation Check: Perform a Karl Fischer titration on a 5 mg sample. The residual water content must be <0.5% w/w. Causality: Residual moisture acts as a nucleophile and a catalyst for thermal degradation during storage.

Phase 4: Inert Storage
  • Transfer the dry powder into amber glass vials to block UV-induced radical initiation.

  • Purge the headspace of each vial with Argon gas for 30 seconds to displace atmospheric oxygen and CO₂.

  • Seal tightly with PTFE-lined caps and store immediately at -20°C or -80°C.

References

  • Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands Source: National Institutes of Health (NIH) URL:[Link]

  • Amine Thermal Degradation in CO2 Capture Source: Scribd URL:[Link]

  • Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives Source: MDPI URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Background Fluorescence in 1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers encounter unexpected assay interference when screening complex heterocyclic scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers encounter unexpected assay interference when screening complex heterocyclic scaffolds. This guide is specifically engineered to help you diagnose, troubleshoot, and eliminate high background fluorescence when working with 1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine (hereafter referred to as Compound 1 ).

Rather than just giving you a list of fixes, this guide explains the causality behind the interference so you can adapt these principles to any assay platform.

Section 1: Understanding the Mechanism of Interference (The "Why")

To fix background noise, we must first understand the structural liabilities of Compound 1. High background is rarely a single phenomenon; it is usually a combination of optical and chemical interactions[1].

Q: Why does Compound 1 cause such high background fluorescence in my biochemical assays?

A: The interference stems from three distinct structural features of the molecule:

  • Intrinsic Autofluorescence: The extended π -conjugated system between the fluorophenyl ring and the indazole core absorbs high-energy light (UV/Blue). When excited between 280–340 nm, it emits a broad fluorescence signal in the 350–450 nm range[2].

  • Nucleophilic Reactivity: The primary amine at the 4-position is highly reactive. In biological buffers, it can form Schiff bases with aldehyde-containing components or react non-specifically with fluorogenic ester substrates, rigidifying the molecule and artificially increasing its fluorescence quantum yield[3].

  • Colloidal Light Scattering: The highly lipophilic 4-fluorophenyl group drives poor aqueous solubility. In standard aqueous buffers, Compound 1 can form colloidal aggregates. These aggregates cause Rayleigh scattering, which the photomultiplier tubes (PMTs) in your plate reader misinterpret as true fluorescence[2].

InterferenceMechanisms Compound 1-(4-Fluorophenyl)-4,5,6,7- tetrahydro-1H-indazol-4-amine Mech1 Extended pi-System (Aryl-Indazole Linkage) Compound->Mech1 Mech2 Primary Amine (Nucleophilic Center) Compound->Mech2 Mech3 High Lipophilicity (Fluorophenyl Group) Compound->Mech3 Result1 UV/Blue Autofluorescence (Emission 350-450nm) Mech1->Result1 Result2 Schiff Base Formation & Protein Adducts Mech2->Result2 Result3 Colloidal Aggregation & Light Scattering Mech3->Result3 Interference High Assay Background & False Positives Result1->Interference Result2->Interference Result3->Interference

Caption: Mechanisms of assay interference driven by the structural features of Compound 1.

Section 2: Diagnostic Workflows & Optimization (The "How")

Q: How can I determine if my background is caused by true autofluorescence or colloidal light scattering?

A: You must run a self-validating detergent test. Light scattering is a physical phenomenon dependent on aggregate formation, while autofluorescence is an intrinsic molecular property. By introducing a non-ionic detergent, you disrupt the hydrophobic interactions holding the colloids together. If the background signal vanishes, your issue was scattering; if it persists, it is true autofluorescence.

Protocol A: The Detergent Diagnostic Test (Self-Validating)
  • Preparation: Prepare a 10 µM solution of Compound 1 in your standard assay buffer.

  • Control formulation: Aliquot 50 µL into wells A1-A3 of a black 384-well plate.

  • Test formulation: To the remaining buffer, add Triton X-100 or CHAPS to a final concentration of 0.01% (v/v). Aliquot 50 µL into wells B1-B3.

  • Measurement: Read the plate at your assay's specific excitation/emission wavelengths.

  • Causality Check:

    • Signal A > Signal B: The background is caused by colloidal light scattering. Proceed to optimize your buffer with mild surfactants.

    • Signal A ≈ Signal B: The background is intrinsic autofluorescence. Proceed to Protocol B (TR-FRET).

Quantitative Comparison of Mitigation Strategies
Mitigation StrategyTarget MechanismSNR ImprovementImplementation CostBest Use Case
Red-Shifting Fluorophores Bypasses UV/Blue AutofluorescenceHigh (3-5x)ModerateBiochemical & Cell Assays[2]
TR-FRET Implementation Eliminates Nanosecond AutofluorescenceVery High (>10x)HighHigh-Throughput Screening[4]
Non-Ionic Detergents (0.01%) Disrupts Colloidal Light ScatteringModerate (2x)LowTarget-Based Biochemical Assays
FluoroBrite™ DMEM / Clear HBSS Reduces Media BackgroundModerate (2-3x)LowLive-Cell Imaging[1]
Target-Responsive Quenchers Suppresses Free-Dye NoiseHigh (4-6x)HighHomogeneous Mix-and-Measure[3]

Section 3: Advanced Methodologies

If Protocol A confirms that Compound 1 exhibits true autofluorescence, standard optical filters will not save your assay. Small organic molecules typically have a fluorescence lifetime of 1 to 5 nanoseconds[4]. To bypass this, we utilize Time-Resolved Fluorescence Energy Transfer (TR-FRET) .

TR-FRET relies on Lanthanide chelates (like Europium or Terbium), which have emission lifetimes in the milliseconds. By programming a microsecond delay into your plate reader, you allow the nanosecond background of Compound 1 to decay to absolute zero before the detector turns on.

Protocol B: Implementing a TR-FRET Gating Strategy
  • Reagent Assembly: Conjugate your target protein with a Europium (Eu) chelate donor. Use an Alexa Fluor 647 (or ULight) acceptor on your tracer ligand.

  • Assay Incubation: Combine 10 nM Eu-target, 10 nM Tracer, and 10 µM Compound 1 in a white 384-well plate. Incubate for 60 minutes at room temperature.

  • Reader Configuration (Critical Step):

    • Excitation: 320 nm or 340 nm (Flashes the Lanthanide).

    • Delay Window: Set a delay of 50 µs . (This is the self-validating step: Compound 1's autofluorescence will decay completely during this window).

    • Integration Time: Set to 100 µs to capture the long-lived Lanthanide emission.

  • Measurement: Read emissions at 615 nm (Donor) and 665 nm (Acceptor). Calculate the 665/615 ratio to determine specific binding independent of background noise.

TRFRET_Logic Excitation Laser Excitation (t = 0 ns) AutoFluo Compound Autofluorescence Decays (t = 1-5 ns) Excitation->AutoFluo Delay Programmed Time Delay (t = 50-100 µs) Excitation->Delay Measurement Lanthanide Emission Measurement (t > 100 µs) AutoFluo->Measurement Signal = 0 Delay->Measurement

Caption: Time-resolved fluorescence (TRF) gating eliminates short-lived nanosecond autofluorescence.

Section 4: Frequently Asked Questions (FAQs)

Q: I am screening Compound 1 in a live-cell imaging assay. Why is the background so much worse than in my biochemical assay? A: Standard cell culture media (like DMEM) contain phenol red and riboflavin, which are highly fluorescent and compound the intrinsic noise of the tetrahydroindazole scaffold. Furthermore, cellular metabolites like NADH and flavins autofluoresce in the exact same UV/Blue spectrum as Compound 1[2]. To fix this, wash your cells 2–3 times with PBS and image in an optically clear buffer or specialized media like FluoroBrite DMEM[1].

Q: Can I use a quencher to suppress the background of Compound 1? A: Yes, if you are designing a custom fluorogenic probe based on this scaffold. You can conjugate a quencher (e.g., DABCYL) that is separated upon target engagement. This "target-responsive" strategy ensures that fluorescence is only turned on when the molecule interacts with its biological target, effectively silencing the background of the unbound compound in homogeneous assays[5].

Q: Does the pinhole size on my confocal microscope affect this background? A: Absolutely. In confocal microscopy, out-of-focus fluorescence from unbound Compound 1 contributes heavily to background. Reducing the pinhole size rejects out-of-focus light, significantly improving image contrast, though it requires careful balancing to avoid losing your true signal[2].

References
  • Fang X, Zheng Y, Duan Y, Liu Y, Zhong W. Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening. Analytical Chemistry. 2019. URL:[Link]

  • Gao J, et al. Temporal Filtering to Improve Single Molecule Identification in High Background Samples. Molecules. 2018. URL:[Link]

Sources

Reference Data & Comparative Studies

Comparative

validating 1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine target engagement using SPR

Title: Validating 1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine Target Engagement: A Comparative SPR Guide Executive Summary As a Senior Application Scientist, I frequently observe drug discovery programs stal...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Validating 1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine Target Engagement: A Comparative SPR Guide

Executive Summary As a Senior Application Scientist, I frequently observe drug discovery programs stall during lead optimization because biochemical IC50​ values fail to translate into cellular efficacy. This disconnect often stems from a lack of kinetic understanding. Tetrahydroindazole derivatives have emerged as a potent class of small molecule inhibitors, particularly targeting the Tec family of non-receptor tyrosine kinases such as Interleukin-2 Inducible T-Cell Kinase (ITK)[1].

Validating the target engagement of novel, low-molecular-weight analogs like 1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine (~233 Da) requires highly sensitive biophysical techniques. This guide provides a rigorous, causality-driven methodology for confirming target engagement using Surface Plasmon Resonance (SPR), objectively comparing its performance against Biolayer Interferometry (BLI) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Part 1: The Causality of Experimental Design

When analyzing low-molecular-weight compounds (<300 Da), the primary biophysical challenge is the minimal mass shift generated upon target binding. The decision to utilize SPR over orthogonal techniques is driven by three causal factors:

  • Sensitivity over Mass: SPR detects changes in the refractive index at the sensor surface. Because 1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is exceptionally small, it produces a very low Response Unit (RU) signal. SPR instruments equipped with high-sensitivity optical detection can reliably detect these micro-shifts, whereas techniques like BLI often lack the signal-to-noise ratio required for molecules under 300 Da[2].

  • Kinetic Resolution: In vivo efficacy is heavily dictated by drug-target residence time ( 1/koff​ ) rather than just equilibrium affinity ( KD​ )[3]. SPR provides real-time, label-free kinetic resolution, allowing researchers to distinguish between a transient binder and a slow-dissociating inhibitor[4].

  • Solvent Dynamics: Small molecules require DMSO for solubility. Because DMSO possesses a massive refractive index, even a 0.1% mismatch between the running buffer and the sample produces a bulk shift that eclipses the small molecule's true binding signal. Advanced SPR platforms inherently support rigorous DMSO solvent correction, a mandatory requirement for this assay class[4].

Part 2: Orthogonal Technology Comparison

To objectively evaluate the optimal platform for screening this tetrahydroindazole derivative, we must compare SPR against other industry-standard techniques: BLI and TR-FRET.

Table 1: Performance Comparison for Small Molecule Kinase Inhibitor Screening

ParameterSurface Plasmon Resonance (SPR)Biolayer Interferometry (BLI)TR-FRET
Primary Output Real-time kinetics ( kon​ , koff​ , KD​ )Real-time kinetics ( kon​ , koff​ , KD​ )Equilibrium affinity ( IC50​ / KD​ )
Small Molecule Sensitivity Excellent (<100 Da detectable)Limited (Struggles <300 Da)Excellent (Depends on tracer)
Label Requirement Label-freeLabel-freeRequires fluorescent tracer
Throughput Medium to HighHigh (96/384-well dip-and-read)Ultra-High (384/1536-well)
Matrix Tolerance Low (Requires strict solvent matching)High (Tolerates crude lysates)High (Homogeneous assay)
Best Use Case Residence time analysis & hit validation[4]Biologics & large complex screening[5]Primary HTS screening

Data synthesized from[5] and [6].

Part 3: Self-Validating SPR Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It incorporates double-referencing and strict statistical thresholds to guarantee that the observed binding is specific and not an artifact of aggregation.

Step 1: Sensor Surface Preparation & Target Immobilization
  • Chip Selection: Utilize a CM5 (carboxymethylated dextran) sensor chip.

  • Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min to create reactive succinimide esters.

  • Immobilization: Dilute recombinant human ITK to 20 µg/mL in 10 mM Sodium Acetate (pH 4.5). Inject over Flow Cell 2 (FC2) until a density of 5,000–8,000 RU is achieved.

    • Causality: High density is mathematically mandatory to achieve a theoretical maximum response ( Rmax​ ) of >30 RU for a ~233 Da molecule binding to a ~72 kDa kinase.

  • Quenching: Inject 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes. Flow Cell 1 (FC1) must be activated and quenched without protein to serve as the reference channel.

Step 2: DMSO Solvent Correction
  • Buffer Preparation: Prepare a running buffer of HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4) containing exactly 5.0% DMSO.

  • Calibration Series: Prepare an 8-point DMSO calibration series ranging from 4.5% to 5.5% DMSO in HBS-P+. Inject this series prior to the analyte.

    • Causality: This generates a calibration curve that the software uses to mathematically subtract bulk refractive index artifacts caused by micro-mismatches in DMSO concentration between the sample and the running buffer.

Step 3: Single-Cycle Kinetics (SCK) Injection
  • Analyte Preparation: Prepare a 5-point serial dilution of 1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine (e.g., 3.1 nM to 50 nM) in the exact 5.0% DMSO running buffer.

  • Injection Strategy: Inject the lowest concentration first, followed sequentially by higher concentrations without regeneration steps in between.

    • Causality: Kinases are highly prone to denaturation from harsh regeneration buffers (e.g., low pH or high salt). SCK preserves the structural integrity of the immobilized target throughout the assay, preventing false negatives.

  • Dissociation: After the final injection, allow a 15-minute dissociation phase to accurately measure the koff​ .

Step 4: Data Validation & Interpretation
  • Double Referencing: Subtract the FC1 response from FC2, then subtract the average of the blank buffer injections.

  • Self-Validation Check: A positive control (e.g., the known ITK inhibitor GNE-9822) must be run to confirm it yields its literature KD​ (~0.7 nM)[7], validating the active conformation of the immobilized kinase.

  • Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model. The assay is only considered valid if the χ2 (Chi-square) value is <10% of the Rmax​ , confirming the kinetic rates are not mathematically correlated artifacts.

Part 4: Workflow Visualization

SPR_Workflow Target 1. Target Immobilization (High Density >5000 RU) Solvent 2. DMSO Solvent Correction (4.5% - 5.5% Calibration) Target->Solvent Analyte 3. Single-Cycle Kinetics (Tetrahydroindazole Injection) Solvent->Analyte Detection 4. Real-Time Detection (Double Referencing) Analyte->Detection Analysis 5. 1:1 Langmuir Fitting (Chi-square < 10% Rmax) Detection->Analysis Validation Target Engagement Validated (K_D, k_on, k_off) Analysis->Validation

SPR Workflow for Small Molecule Target Engagement Validation

References

  • Burch, J.D., et al. "Property- and structure-guided discovery of a tetrahydroindazole series of interleukin-2 inducible T-cell kinase inhibitors." PubMed, 2014.

  • Burch, J.D., et al. "Property- and Structure-Guided Discovery of a Tetrahydroindazole Series of Interleukin-2 Inducible T-Cell Kinase Inhibitors." Journal of Medicinal Chemistry, ACS Publications, 2014.

  • Burch, J.D., et al. "Tetrahydroindazoles as Interleukin-2 Inducible T-Cell Kinase Inhibitors. Part II. Second-Generation Analogues with Enhanced Potency, Selectivity, and Pharmacodynamic Modulation in Vivo." PubMed, 2015.

  • Immune Biosolutions. "BLI vs SPR: Picking the Right Tool for Discovery Campaigns in Biotechs." Immune Biosolutions, 2025.

  • Pollack, S. J. "Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands." Biophysical Techniques in Drug Discovery, Royal Society of Chemistry, 2017.

  • Sartorius. "BLI vs. SPR: Choosing the Ideal Method for Analyzing Biomolecular Interactions." Sartorius, 2024.

  • IAAnalysis. "Surface Plasmon Resonance (SPR) vs Biolayer Interferometry (BLI) Which is Better." IAAnalysis, 2025.

Sources

Validation

benchmarking 1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine against commercial reference standards

Benchmarking the 1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine Scaffold: A Comparative Guide for Drug Discovery Applications As drug discovery programs increasingly target complex protein-protein interactions...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking the 1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine Scaffold: A Comparative Guide for Drug Discovery Applications

As drug discovery programs increasingly target complex protein-protein interactions and allosteric sites, the demand for novel, drug-like chemical scaffolds has surged. While the classical indazole ring is a well-established "privileged scaffold" heavily utilized in kinase inhibitors and fragment-based drug discovery (FBDD)[1], fully aromatic planar systems often suffer from poor thermodynamic solubility and suboptimal pharmacokinetic profiles.

To overcome these limitations, medicinal chemists have shifted toward saturated analogs. This guide objectively benchmarks 1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine (CAS: 1203661-58-8)—a highly versatile building block—against commercial aromatic and non-fluorinated reference standards. By analyzing its physicochemical properties and providing self-validating experimental protocols, this guide serves as an authoritative resource for scientists optimizing hit-to-lead workflows.

Scientific Rationale: The Evolution of the Tetrahydroindazole (THI) Core

The transition from a flat 1H-indazole to a 4,5,6,7-tetrahydroindazole (THI) core is driven by the need to improve the physicochemical properties of screening libraries.

  • Increased sp³ Character (Fsp³): Saturation of the six-membered ring introduces three-dimensionality. Higher Fsp³ correlates strongly with improved thermodynamic solubility and membrane permeability, critical factors for oral bioavailability. This strategy has been successfully employed to evolve poorly soluble indazoles into highly potent, bioavailable Interleukin-2 Inducible T-Cell Kinase (ITK) inhibitors[2].

  • Metabolic Shielding via Fluorination: The addition of the N1-(4-fluorophenyl) group serves a dual purpose. First, it acts as a lipophilic vector to engage hydrophobic pockets in target proteins (such as the Sigma-2 receptor)[3]. Second, the fluorine atom explicitly blocks Cytochrome P450 (CYP450)-mediated para-hydroxylation, a primary metabolic liability of N-phenyl heterocycles.

  • The 4-Amine Vector: Unlike the poorly nucleophilic aromatic amines of standard indazoles, the aliphatic primary amine at the C4 position of this scaffold is highly reactive, making it an ideal anchor for high-throughput amidation or reductive amination workflows.

Physicochemical Benchmarking vs. Commercial Standards

To objectively evaluate the utility of 1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine, we benchmark its calculated properties against two standard building blocks: 5-Aminoindazole (a classical aromatic scaffold) and 4,5,6,7-Tetrahydro-1H-indazol-4-amine (the unsubstituted THI core).

Property / Metric5-Aminoindazole (Standard Aromatic)4,5,6,7-Tetrahydro-1H-indazol-4-amine (Standard THI)1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine
Molecular Weight ( g/mol ) 133.15137.18231.27
cLogP (Lipophilicity) 1.200.852.80
Fraction sp³ (Fsp³) 0.000.570.31
TPSA (Ų) 54.754.743.8
H-Bond Donors/Acceptors 3 / 23 / 21 / 2
Predicted Metabolic Liability High (Aromatic oxidation)Moderate (N-dealkylation)Low (Fluorine blocks para-oxidation)

Data Interpretation: The target scaffold exhibits an optimal cLogP (~2.8) for CNS and systemic targets, while its N1-substitution significantly reduces the Topological Polar Surface Area (TPSA) and H-bond donor count. This reduction in TPSA directly translates to enhanced passive membrane permeability compared to the unsubstituted standards.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to verify causality and experimental success.

Protocol 1: High-Throughput Amidation for Library Generation

Causality & Rationale: The aliphatic 4-amine is highly nucleophilic but sterically hindered by the adjacent saturated ring system. We utilize HATU as the coupling reagent because its 7-azabenzotriazole leaving group is highly reactive toward sterically hindered amines. DIPEA is selected as a non-nucleophilic base to prevent epimerization of the chiral center at C4.

Step-by-Step Methodology:

  • Preparation: Dispense 0.1 mmol of the target carboxylic acid into a 2 mL reaction vial.

  • Activation: Add 0.11 mmol of HATU and 0.3 mmol of DIPEA dissolved in 0.5 mL anhydrous DMF. Stir for 10 minutes at room temperature to form the active ester.

  • Coupling: Add 0.1 mmol of 1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine dissolved in 0.2 mL DMF. Stir for 2 hours at room temperature.

  • Self-Validation (QC): Withdraw a 5 µL aliquot, dilute in 100 µL MeCN, and analyze via LC-MS. Control Check: The reaction is only deemed successful if the extracted ion chromatogram (EIC) shows >95% conversion of the starting amine mass (m/z 232.1 [M+H]+).

  • Purification: Quench with 1 mL water, extract with ethyl acetate (3 x 2 mL), dry over Na₂SO₄, and concentrate under vacuum.

Workflow A 1-(4-Fluorophenyl)-THI-4-amine (Core Scaffold) B High-Throughput Amidation (HATU, DIPEA, R-COOH) A->B C LC-MS Quality Control (Internal Validation) B->C D In Vitro ADME (HLM Stability Assay) C->D E Biochemical Screening (Target Binding) C->E F Hit-to-Lead Candidate D->F E->F

Fig 1: Hit-to-lead workflow utilizing the THI scaffold for library generation and screening.

Protocol 2: In Vitro Human Liver Microsome (HLM) Stability Assay

Causality & Rationale: To definitively prove the metabolic advantage of the 4-fluorophenyl group, derivatives must be subjected to Phase I metabolic screening. HLMs contain the full complement of CYP450 enzymes. By comparing the clearance rate of the fluorinated scaffold against a non-fluorinated analog, researchers can isolate the stabilizing effect of the halogen.

Step-by-Step Methodology:

  • Incubation Setup: Prepare a 1 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Compound Addition: Spike the test compound (and reference standards) to a final concentration of 1 µM.

  • Self-Validation (Controls): Run parallel incubations with Verapamil (High Clearance Control) and Warfarin (Low Clearance Control) to validate the metabolic viability of the microsome batch.

  • Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM). Incubate at 37°C.

  • Sampling & Quenching: At 0, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt metabolism.

  • Analysis: Centrifuge at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (CL_int) and half-life (t₁/₂).

Pathway TCR Receptor Activation (e.g., TCR/GPCR) Target Target Protein (Kinase/Sigma-2) TCR->Target Signaling Downstream Signaling (Phosphorylation/Ca2+) Target->Signaling THI THI-Derived Ligand (Competitive Binding) THI->Target Inhibits/Modulates Outcome Phenotypic Response (e.g., Cytokine Modulation) Signaling->Outcome

Fig 2: Mechanism of action for THI-derived ligands in modulating downstream signaling pathways.

Conclusion

The 1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine scaffold represents a significant structural upgrade over traditional planar indazoles. By integrating increased sp³ character for superior solubility[2] and targeted fluorination for metabolic stability, it provides medicinal chemists with a highly optimized starting point for developing robust, bioavailable therapeutics targeting kinases, GPCRs, and novel transmembrane proteins[3].

References

  • Development of Tetrahydroindazole-Based Potent and Selective Sigma-2 Receptor Ligands. ChemMedChem / NIH PubMed Central. Available at:[Link]

  • Property- and Structure-Guided Discovery of a Tetrahydroindazole Series of Interleukin-2 Inducible T-Cell Kinase Inhibitors. ACS Publications. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine

Comprehensive Safety and Logistical Guide for Handling 1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine As a novel pharmaceutical intermediate, 1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine presents un...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Logistical Guide for Handling 1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine

As a novel pharmaceutical intermediate, 1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine presents unique handling challenges. Because comprehensive toxicological profiles (such as long-term carcinogenicity or reproductive toxicity) are rarely available for early-stage research chemicals, laboratory personnel must operate under the "precautionary principle." Under the OSHA Laboratory Standard (29 CFR 1910.1450), uncharacterized active pharmaceutical ingredients (APIs) must be handled with the presumption of high hazard, necessitating stringent engineering controls and Personal Protective Equipment (PPE)[1].

This guide synthesizes the chemical properties of this specific compound with field-proven safety logistics to provide a self-validating, step-by-step operational framework for researchers and drug development professionals.

Mechanistic Risk Assessment: The Chemistry of Exposure

To understand why specific PPE is required, we must analyze the molecule's structural components and how they interact with human biology:

  • The 4-Fluorophenyl Moiety (Transdermal Risk): Halogenation—specifically fluorination—is a standard medicinal chemistry strategy used to increase a molecule's partition coefficient (LogP) and metabolic stability. In a safety context, this high lipophilicity means the compound can rapidly penetrate the lipid-rich stratum corneum of the skin. If dermal exposure occurs, systemic absorption will be swift.

  • The Primary Amine (Corrosivity & Sensitization): The aliphatic/alicyclic amine at the 4-position of the tetrahydroindazole core is basic and nucleophilic. Free base amines can cause localized saponification of skin lipids, leading to severe irritation or contact dermatitis. If aerosolized, this basic dust is highly irritating to the ocular and respiratory mucous membranes.

  • Electrostatic Dispersion: As a dry powder, fluorinated organic compounds often carry a high static charge, making them prone to aerosolization and erratic dispersion during weighing.

Quantitative PPE Matrix

To mitigate the risks of transdermal absorption and inhalation, personnel must utilize the following protective equipment matrix. This system relies on redundancy; if one layer of protection fails, a secondary layer prevents exposure.

PPE CategorySpecificationQuantitative Metric / StandardMechanistic Justification
Hand Protection Double Nitrile Gloves>0.1 mm thickness, >480 min breakthrough timeSelf-Validating Breach Detection: The outer glove absorbs mechanical stress and chemical contact. If compromised, the inner glove provides a temporal buffer, allowing safe doffing.
Respiratory P100 Particulate Respirator or PAPRAssigned Protection Factor (APF) = 10 to 25Filters 99.97% of airborne particles >0.3 µm. Essential for mitigating the inhalation risk of basic amine dust[2].
Eye Protection Z87.1 Safety GogglesIndirect venting designPrevents aerosolized nucleophilic amines from contacting and damaging the ocular mucosa.
Body Protection Tyvek Lab CoatISO 16602 Type 5/6Prevents electrostatic adhesion of the fluorinated powder to standard woven cotton lab coats.

Step-by-Step Operational Workflow

The following protocol is designed as a closed-loop, self-validating system. Every step includes a verification check to ensure containment is maintained.

Phase 1: Preparation and Containment
  • Verify Engineering Controls: Ensure the Fume Hood or Ventilated Balance Enclosure (VBE) is operational. Verify the face velocity is between 80–120 feet per minute (fpm) using a calibrated anemometer.

  • Don PPE: Apply PPE in the following order: Tyvek coat Inner nitrile gloves P100 Respirator Safety goggles Outer nitrile gloves. Pull the outer gloves over the cuffs of the Tyvek coat to eliminate exposed skin at the wrists.

  • Static Mitigation: Place an anti-static bar (ionizer) inside the VBE. This neutralizes the electrostatic charge of the fluorinated powder, preventing it from "jumping" off the spatula.

Phase 2: Weighing and Solubilization
  • Tare and Transfer: Use static-dissipative weigh boats. Using a micro-spatula, carefully transfer the 1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine.

  • In-Hood Solubilization (Risk Shift): Do not transport the dry powder across the laboratory. Immediately transfer the weighed solid into a vial and dissolve it in your target solvent (e.g., DMSO or Dichloromethane) inside the primary containment.

  • Seal and Decontaminate: Cap the vial securely. Once the compound is in solution, the inhalation risk drops to near zero, shifting the hazard profile strictly to dermal exposure.

Phase 3: Chemical Neutralization and Doffing
  • Acidic Surface Decontamination: Wiping a basic amine with plain water or ethanol will only spread the contaminant. Instead, wipe down the balance and hood surfaces with a 0.1 M HCl or Citric Acid solution . Causality: The acid protonates the free amine, converting the lipophilic base into a highly water-soluble, non-volatile salt. Follow this with a 70% Isopropyl Alcohol (IPA) wipe to clear residues.

  • Doffing: Remove the outer gloves inside the fume hood to ensure any adhered powder remains in the containment zone. Dispose of them immediately in the hazardous waste bin.

Logistics: RCRA Disposal Plan

The Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) mandates strict disposal protocols for pharmaceutical intermediates[3]. Because 1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is uncharacterized, it must be managed as a hazardous waste by default[4].

  • Solid Waste: All contaminated consumables (weigh boats, spatulas, outer gloves, and decontamination wipes) must be placed in a puncture-resistant, sealable container labeled "Hazardous Waste: Toxic Pharmaceutical Solid (Contains Fluorinated Amine)."

  • Liquid Waste: Solvent mixtures containing the compound must be segregated. If dissolved in DMSO, route to non-halogenated organic waste. If dissolved in DCM, it must be strictly routed to Halogenated Organic Waste to prevent explosive cross-reactions in waste processing.

  • Regulatory Compliance: Ensure waste accumulation does not exceed 180 days (for Small Quantity Generators) or 90 days (for Large Quantity Generators) as per EPA RCRA guidelines[5].

Process Visualization

The following diagram maps the critical path for handling uncharacterized fluorinated amines, highlighting the decision gates for spill response and chemical neutralization.

G Start Uncharacterized API Handling Request Risk Mechanistic Risk Assessment (Lipophilicity & Basicity) Start->Risk PPE Don Advanced PPE (Double Nitrile, P100) Risk->PPE Contain Primary Containment (Fume Hood / VBE) PPE->Contain Execute Execute Weighing & Solubilization Contain->Execute Spill Spill / Exposure? Execute->Spill Emergency Emergency Protocol & Medical Eval Spill->Emergency Yes Decon Surface Decontamination (Acidic Wash -> EtOH) Spill->Decon No Emergency->Decon Disposal RCRA Hazardous Waste Disposal Decon->Disposal

Workflow for the safe handling, decontamination, and disposal of uncharacterized fluorinated amines.

References

  • OSHA Laboratory Standard 29 CFR 1910.1450. Occupational Exposure to Hazardous Chemicals in Laboratories. Bard College Environmental Health and Safety.
  • OSHA Laboratory Standard - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI).
  • Management Standards for Hazardous Waste Pharmaceuticals. Regulations.gov (U.S. Environmental Protection Agency).
  • EPA Proposes Pharmaceutical Waste Management Requirements. Specialty Technical Publishers.
  • New Hazardous Waste Pharmaceuticals Rule: Significant Changes Coming for Health Care Facilities. Arnall Golden Gregory LLP.

Sources

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